Urs-12-en-28-oic acid, 3-hydroxy-, (3beta)-
Description
Structure
2D Structure
Properties
IUPAC Name |
10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGUUGGRBIKTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861629 | |
| Record name | 3-Hydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carissic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77-52-1, 121467-37-6 | |
| Record name | Ursolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ursolic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urs-12-en-28-oic acid, 3-hydroxy-, (3.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carissic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 °C | |
| Record name | Carissic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution Within Biological Systems
Taxonomic Distribution Across Plant Families and Species
Ursolic acid is a ubiquitous ursane-type pentacyclic triterpenoid (B12794562) repeatedly isolated from diverse plant species across various phylogenetic origins and taxonomic positions. Its presence is well-documented in a broad spectrum of plant families, including but not limited to Lamiaceae, Rosaceae, Ericaceae, and Asteraceae.
Notable sources of ursolic acid include the fruit peel of apple (Malus domestica), and the leaves of herbs such as marjoram (Origanum majorana), oregano (Origanum vulgare), rosemary (Rosmarinus officinalis), sage (Salvia officinalis), thyme (Thymus vulgaris), lavender (Lavandula angustifolia), basil (Ocimum basilicum), and coffee (Coffea arabica). It is also found in the leaves and bark of eucalyptus (Eucalyptus spp.) and black elder (Sambucus nigra), as well as in hawthorn (Crataegus spp.) leaves and flowers. Other reported sources include cranberries (Vaccinium macrocarpon), blueberries (Vaccinium spp.), olive (Olea europaea), heather flower (Calluna vulgaris), pear (Pyrus pyrifolia), Labrador tea (Ledum groenlandicum Retzius), Mimusops caffra, Ilex paraguarieni, Glechoma hederacea, Vinca rosea, Prosopis glandulosa, Phoradendron juniperinum, Syzygium claviflorum, and Allamanda cathartica.
The content of ursolic acid can vary significantly depending on the plant species, the specific plant part, and the environmental conditions. For instance, its concentration can range from 0.091% to 1.58% in different species of the Lamiaceae family, and it has been reported to reach as high as 49.7% in apple pomace and 22.7% in rosemary leaves. Generally, ursolic acid content tends to be highest in flowers and leaves, and lower in stems and rhizomes.
Table 1: Examples of Plants and Plant Parts Rich in Ursolic Acid
| Plant Family | Species (Common Name) | Plant Part(s) |
| Rosaceae | Malus domestica (Apple) | Fruit peel |
| Lamiaceae | Rosmarinus officinalis (Rosemary) | Leaves |
| Lamiaceae | Thymus vulgaris (Thyme) | Leaves |
| Lamiaceae | Salvia officinalis (Sage) | Leaves |
| Lamiaceae | Lavandula angustifolia (Lavender) | Leaves, Flowers |
| Lamiaceae | Origanum majorana (Marjoram) | Leaves |
| Lamiaceae | Origanum vulgare (Oregano) | Leaves |
| Ericaceae | Vaccinium macrocarpon (Cranberry) | Fruit |
| Ericaceae | Vaccinium spp. (Blueberry) | Fruit |
| Oleaceae | Olea europaea (Olive) | Fruit |
| Myrtaceae | Eucalyptus spp. (Eucalyptus) | Leaves, Bark |
| Adoxaceae | Sambucus nigra (Black Elder) | Leaves, Bark |
| Rubiaceae | Coffea arabica (Coffee) | Leaves |
Biosynthetic Pathways and Precursors in Phytochemical Production
The biosynthesis of ursolic acid, like other triterpenoids, is a multi-stage process originating from five-carbon building blocks known as isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are generated through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.
The MVA pathway, located in the cytosol, synthesizes IPP from two molecules of acetyl-CoA. In contrast, the MEP pathway, which operates in the plastids of plant cells, produces IPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. While the MVA pathway was historically considered the exclusive source of these terpenic compounds, the MEP pathway is now recognized as another significant contributor. Research suggests the possibility of cross-talk and exchange of terpenoid pools between these two pathways.
Following the formation of IPP and DMAPP, these units are sequentially condensed to form larger isoprenoid precursors. Specifically, IPP and DMAPP combine to yield geranyl diphosphate (GPP), which is further elongated to farnesyl diphosphate (FPP). The subsequent crucial step in triterpenoid biosynthesis involves the head-to-head condensation of two FPP molecules to form squalene (B77637), a 30-carbon acyclic triterpene.
Squalene then undergoes oxidation by squalene epoxidase to produce 2,3-oxidosqualene (B107256). This epoxide is a pivotal intermediate that is then cyclized and rearranged by a class of enzymes called oxidosqualene cyclases (OSCs). For ursolic acid biosynthesis, a specific OSC, α-amyrin synthase (aAS), catalyzes the cyclization of 2,3-oxidosqualene to form α-amyrin, which serves as the direct precursor to ursolic acid. In parallel, β-amyrin is formed by β-amyrin synthase, which is a precursor for oleanolic acid.
Enzymatic Catalysis and Genetic Regulation of Ursolic Acid Biosynthesis
The conversion of primary metabolites into ursolic acid involves a series of enzymatic reactions, each catalyzed by specific enzymes encoded by corresponding genes. The key enzymes in this pathway include:
Farnesyl Diphosphate Synthase (FPS) : Catalyzes the formation of FPP from IPP and DMAPP.
Squalene Synthase (SQS) : Responsible for the dimerization of two FPP molecules to yield squalene.
Squalene Epoxidase (SQM/SQE) : Catalyzes the epoxidation of squalene to 2,3-oxidosqualene.
α-Amyrin Synthase (aAS) : An oxidosqualene cyclase (OSC) that cyclizes 2,3-oxidosqualene to α-amyrin.
Cytochrome P450 Monooxygenases (CYP450s) : A crucial group of enzymes, particularly α-amyrin 28-monooxygenase (e.g., CYP716A enzyme), which catalyzes a three-step oxidation at the C-28 position of α-amyrin. This oxidative process transforms α-amyrin sequentially into uvaol, ursolic aldehyde, and finally, ursolic acid.
Table 2: Key Enzymes in Ursolic Acid Biosynthesis
| Enzyme Name | Role in Biosynthesis | Precursor(s) | Product(s) |
| Farnesyl Diphosphate Synthase (FPS) | Synthesizes farnesyl diphosphate (FPP) | IPP, DMAPP | FPP |
| Squalene Synthase (SQS) | Condenses two FPP molecules | FPP | Squalene |
| Squalene Epoxidase (SQM/SQE) | Oxidizes squalene | Squalene | 2,3-Oxidosqualene |
| α-Amyrin Synthase (aAS) | Cyclizes 2,3-oxidosqualene to α-amyrin | 2,3-Oxidosqualene | α-Amyrin |
| α-Amyrin 28-Monooxygenase (CYP716A) | Catalyzes C-28 oxidation of α-amyrin (multi-step) | α-Amyrin, Uvaol, Ursolic aldehyde | Uvaol, Ursolic aldehyde, Ursolic acid |
Environmental and Developmental Influences on Accumulation
The accumulation of ursolic acid in plant tissues is influenced by a complex interplay of environmental factors and the developmental stage of the plant. Research findings highlight several key influences:
Cultivar and Genetic Factors : The specific cultivar of a plant significantly impacts the content of ursolic acid. Different apple cultivars, for instance, exhibit varying levels of ursolic acid, with 'Gloster' showing a higher content compared to other investigated cultivars. This suggests that genetic predisposition plays a crucial role in the biosynthetic capacity of a plant.
Sun Exposure : Studies on apple peel have demonstrated that the side of the fruit subjected to sun exposure tends to have lower ursolic acid content compared to the shaded side. This indicates that light intensity or associated stress responses can modulate accumulation.
Storage Conditions and Seasonal Year : To a lesser extent, storage conditions and the seasonal year can also influence the levels of ursolic acid in plant materials.
Carbon Source Availability : In in vitro cell suspension cultures, the concentration of the carbon source, such as sucrose (B13894), has been shown to significantly enhance ursolic acid production. For example, increasing sucrose concentration from 2.0% to 5.0% (w/v) in Uncaria tomentosa cell suspension cultures led to a substantial increase in ursolic acid accumulation.
Plant Growth Regulators and Elicitors : The application of plant growth regulators (PGRs) and elicitors, such as methyl jasmonate (MJ), salicylic (B10762653) acid (SA), or yeast extract, can stimulate the biosynthesis and accumulation of ursolic acid in cell cultures. For instance, elicitation with jasmonic acid resulted in maximal triterpene concentrations in Uncaria tomentosa cell cultures.
Plant Part and Developmental Stage : As mentioned previously, ursolic acid content varies across different plant organs, with higher concentrations typically found in flowers and leaves compared to stems and rhizomes. The specific developmental stage of the plant or its organs can also influence the accumulation patterns of this compound.
Advanced Methodologies for Extraction, Isolation, and Purification in Academic Research
Contemporary Techniques for Green Extraction
Green extraction techniques for Ursolic acid prioritize sustainability, safety, and efficiency, often utilizing less hazardous solvents, reduced energy consumption, and shorter processing times.
Supercritical Fluid Extraction (SFE) is recognized as a promising eco-extraction technology for Ursolic acid, offering high efficiency and selectivity. tandfonline.comresearchgate.net This technique primarily employs supercritical carbon dioxide (SC-CO2) as a solvent, which possesses unique properties such as gas-like diffusivity and liquid-like solvating power, enabling effective dissolution and permeation of target molecules within plant matrices. tandfonline.com SFE is particularly effective for extracting hydrophobic compounds like Ursolic acid and can significantly reduce solvent residue in the final product. nih.govscilit.com
Research has demonstrated SFE's applicability for extracting Ursolic acid from sources such as apple pomace. researchgate.netresearchgate.net Key variables influencing SFE efficiency include extraction temperature, time, co-solvents, solid-fluid ratio, and pressure. researchgate.netresearchgate.net For instance, a method for extracting antioxidants, including Ursolic acid, from apple pomace using supercritical fluid extraction was found to be effective at an extraction pressure of 25 MPa and a temperature of 50 °C. researchgate.net The use of co-solvents like ethanol (B145695) or water can enhance the extraction of medium and high polar substances, broadening the range of compounds extracted by SC-CO2. researchgate.net
Table 1: Supercritical Fluid Extraction (SFE) Parameters for Ursolic Acid
| Parameter | Value/Description | Source Material | Reference |
| Solvent | Supercritical CO2 | Apple Pomace | tandfonline.comresearchgate.net |
| Pressure | 25 MPa | Apple Pomace | researchgate.net |
| Temperature | 50 °C | Apple Pomace | researchgate.net |
| Co-solvents | Ethanol, Water (to extract polar substances) | General | researchgate.net |
| Impact on Extraction | Increases selectivity, reduces solvent residue | General | nih.govscilit.com |
Microwave-Assisted Extraction (MAE) is an efficient and rapid method for isolating Ursolic acid, often resulting in higher yields and lower solvent consumption compared to conventional techniques. nih.gov This method utilizes microwave energy to heat the solvent and plant matrix, enhancing the mass transfer of compounds into the solvent.
Studies have optimized MAE parameters for Ursolic acid from various botanical sources:
Apple Pomace: Optimal conditions for Ursolic acid extraction from Hanfu apple pomace included an extraction time of 118.25 seconds, a sample-to-solvent ratio of 1:30.86, and an ethanol concentration of 82.23%. This resulted in a predicted Ursolic acid yield of 89.92%, validated with an actual yield of 88.87%. frontiersin.org Ethanol concentration showed an increasing yield up to 80% (v/v), beyond which it decreased. frontiersin.org
Ocimum sanctum (Holy Basil): Optimal MAE conditions included an irradiation time of 3 minutes, microwave power of 272 W, a solid-to-solvent ratio of 1:30, and 80% ethanol:water as the solvent. Under these conditions, a maximum of 86.76% of Ursolic acid was extracted in one cycle. researchgate.net Another study on Ocimum sanctum leaves optimized parameters to 40% (320 W) microwave power, 6 minutes extraction time (two cycles), 90% v/v methanol (B129727) as the solvent, 10 minutes preleaching time, and a 25:1 ml/gm loading ratio. thaiscience.info
Eucalyptus × hybrida Maiden Leaves: Optimal extraction conditions were 20 mL of a chloroform (B151607)/methanol mixture (60:40), a liquid-to-material ratio of 4:1, 10 minutes preleaching time, 600 W microwave power, 50°C temperature, and 5 minutes microwave irradiation time. This yielded 1.95 ± 0.08% Ursolic acid from dry leaves. nih.gov
Table 2: Microwave-Assisted Extraction (MAE) Parameters for Ursolic Acid
| Source Material | Solvent Type & Concentration | Microwave Power | Extraction Time | Temperature | Solid/Liquid Ratio | Yield/Purity | Reference |
| Hanfu Apple Pomace | 82.23% Ethanol | Not specified | 118.25 s | Not specified | 1:30.86 | 88.87% | frontiersin.org |
| Ocimum sanctum Leaves | 80:20 Ethanol:Water | 272 W | 3 min | Not specified | 1:30 | 86.76% | researchgate.net |
| Ocimum sanctum Leaves | 90% v/v Methanol | 320 W (40%) | 6 min (2 cycles) | Not specified | 1:25 | Optimized | thaiscience.info |
| Eucalyptus × hybrida Leaves | Chloroform/Methanol (60:40) | 600 W | 5 min | 50°C | 1:4 | 1.95 ± 0.08% | nih.gov |
Ultrasonic-Assisted Extraction (UAE) is an eco-friendly and efficient technique for the rapid extraction of Ursolic acid. actahort.orgscielo.org.mx This method utilizes ultrasonic waves to create cavitation bubbles, which collapse and generate localized high temperatures and pressures, facilitating cell wall disruption and enhanced mass transfer.
Optimization studies for UAE of Ursolic acid have identified key parameters:
Ocimum sanctum: Optimal UAE parameters for Ursolic acid from Ocimum sanctum were reported as 12 minutes extraction time, a solid/solvent ratio of 1:30, 45 °C temperature, and 25 kHz ultrasound frequency. mdpi.com
Blueberry (Vaccinium corymbosum L.) Fruit: An optimized UAE method used 90% ethanol solution as solvent, 150 W ultrasonic power, a liquid:material ratio of 20:1 (v/w), and extraction for 60 minutes at 40°C. This method was found to be more efficient than classical methods like maceration, stirring extraction, and heat reflux extraction. actahort.org
Apple Pomace: For Ursolic acid extraction from apple pomace, optimal conditions included using methanol as the solvent, a liquid-solid ratio of 10:1 (mL g−1), 300 W ultrasonic power, 50 °C extraction temperature, and 90 minutes ultrasonic time, yielding 2.86% Ursolic acid. researchgate.net Another study optimized conditions for polyphenols and triterpenic acids (including Ursolic acid) from apple pomace, finding optimal working conditions at 5.1 minutes extraction time, 68% ethanol in water, a solid/liquid ratio of 1/75, and 90% ultrasonic wave amplitude. researchgate.net
Iranian Jujube: Optimized UAE for Ursolic acid from Iranian jujube yielded maximum Ursolic acid at 40.34 °C, 34.63 minutes sonication time, and a liquid to solid ratio of 14.85 mL/g. Experimental validation at rounded values (40 °C, 35 min, 15 mL/g) showed a yield of 195.84 ± 0.75 µg/g. scielo.org.mx
Cornus officinalis: Optimal UAE conditions for Ursolic acid from Cornus officinalis included 25 minutes ultrasound extraction time, 50% alcohol concentration, 225 W ultrasonic power, a treatment to intermission ratio of 8 s/5 s, twice extraction times, 40 °C extraction temperature, and a solid to liquid ratio of 1:25 (g/mL), achieving a yield of 13.16%. spgykj.com
Table 3: Ultrasonic-Assisted Extraction (UAE) Parameters for Ursolic Acid
| Source Material | Solvent Type & Concentration | Ultrasonic Power | Extraction Time | Temperature | Solid/Liquid Ratio | Yield/Purity | Reference |
| Ocimum sanctum | Not specified | Not specified | 12 min | 45°C | 1:30 | Optimized | mdpi.com |
| Blueberry Fruit | 90% Ethanol | 150 W | 60 min | 40°C | 1:20 | Optimized | actahort.org |
| Apple Pomace | Methanol | 300 W | 90 min | 50°C | 1:10 | 2.86% | researchgate.net |
| Apple Pomace (Polyphenols) | 68% Ethanol in water | 90% Amplitude | 5.1 min | Not specified | 1:75 | Optimized | researchgate.net |
| Iranian Jujube | Not specified | Not specified | 34.63 min | 40.34°C | 14.85 mL/g | 195.23 µg/g | scielo.org.mx |
| Cornus officinalis | 50% Alcohol | 225 W | 25 min | 40°C | 1:25 | 13.16% | spgykj.com |
Chromatographic Strategies for Isolation and Purification
After extraction, chromatographic techniques are indispensable for isolating and purifying Ursolic acid from complex plant extracts, achieving high purity levels required for academic research and further applications.
High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective technique for the quantification and purification of Ursolic acid, offering high precision and accuracy. nih.govimist.maomicsonline.org RP-HPLC (Reverse-Phase HPLC) is commonly employed due to Ursolic acid's lipophilic nature.
Typical HPLC methodologies for Ursolic acid involve:
Mobile Phases: Common mobile phases include acetonitrile (B52724):methanol (80:20 v/v) omicsonline.orgresearchgate.net, methanol and water (90:10 v/v) scirp.orgoalib.com, and methanol–1.0% (w/v) aqueous orthophosphoric acid (90:10 v/v) akjournals.com. The choice of mobile phase can be adjusted to optimize the separation of Ursolic acid from co-eluting compounds, such as its isomer oleanolic acid. omicsonline.org
Columns: C18 reverse phase columns are frequently used, such as Symmetry C-18 (4.6×250mm, 5µm) omicsonline.orgresearchgate.net or Nucleodur Gravity C18 analytical columns. akjournals.com
Detection Wavelength: Ursolic acid is typically detected using a UV detector at wavelengths like 210 nm imist.maomicsonline.orgresearchgate.netakjournals.com or 203 nm. scirp.orgoalib.com
Flow Rate and Injection Volume: Flow rates often range from 0.5 mL/min to 1 mL/min imist.maomicsonline.orgresearchgate.netscirp.orgoalib.com, with injection volumes typically around 10 µL or 20 µL. imist.mascirp.orgoalib.comakjournals.com
Research findings highlight the effectiveness of HPLC for Ursolic acid:
A method for quantifying Ursolic acid from Eucalyptus × hybrida leaves utilized HPLC-diode array detection. nih.gov
For Rosemary officinalis, an HPLC UV method at 210 nm with a C18 reverse phase column and a flow rate of 1 mL/min yielded Ursolic acid with 50% purity and a retention time of 21.39 minutes, achieving a recovery yield above 98% from solvent extraction. imist.maresearchgate.net
A validated RP-HPLC method for simultaneous analysis of Ursolic acid, oleanolic acid, and corosolic acid in Prunus serotina used a C18 column, 90:10 (v/v) methanol–1% aqueous orthophosphoric acid as mobile phase at 0.6 mL/min, and detection at 210 nm. This method showed good linearity (r > 0.998) and high sensitivity (detection limits between 0.034 and 0.067 μg mL−1), with average recovery between 95.9% and 100.9%. akjournals.com
Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for Ursolic Acid
| Parameter | Value/Description | Reference |
| Column Type | C18 reverse phase (e.g., Symmetry C-18, Nucleodur Gravity C18) | omicsonline.orgresearchgate.netakjournals.com |
| Mobile Phase | Acetonitrile:Methanol (80:20 v/v) | omicsonline.orgresearchgate.net |
| Methanol:Water (90:10 v/v) | scirp.orgoalib.com | |
| Methanol–1.0% aqueous orthophosphoric acid (90:10 v/v) | akjournals.com | |
| Detection Wavelength | 210 nm, 203 nm | imist.maomicsonline.orgresearchgate.netscirp.orgoalib.comakjournals.com |
| Flow Rate | 0.5–1 mL/min | imist.maomicsonline.orgresearchgate.netscirp.orgoalib.comakjournals.com |
| Injection Volume | 10 µL, 20 µL | imist.mascirp.orgoalib.comakjournals.com |
| Retention Time (Example) | 21.39 minutes (from Rosemary officinalis) | imist.maresearchgate.net |
| Purity Achieved (Example) | 50% (from Rosemary officinalis) | imist.maresearchgate.net |
| Recovery Yield (Example) | >98% (from Rosemary officinalis) | imist.maresearchgate.net |
Countercurrent Chromatography (CCC) is a powerful liquid-liquid partition chromatography technique used for the preparative separation of natural products, including Ursolic acid. It is particularly valuable for separating structurally similar compounds like isomeric triterpenoids (e.g., Ursolic acid and oleanolic acid). researchgate.net
Key aspects of CCC techniques for Ursolic acid include:
High-Speed Counter-Current Chromatography (HSCCC): HSCCC has been successfully applied to purify Ursolic acid from apple peels. One approach involved an initial solvent partition of ethanol or chloroform extracts, followed by rapid HSCCC, yielding Ursolic acid with high purity (>97%). researchgate.net
pH-Zone-Refining Countercurrent Chromatography: This advanced CCC technique is effective for separating isomeric triterpenic acids. For instance, it has been investigated for the preparative separation of oleanolic acid and Ursolic acid from various natural products, including Aralia chinensis, apple peels, and Eriobotrya japonica Thunb. researchgate.net A specific solvent system used for separating a mixture of Ursolic acid and oleanolic acid was n-hexane–dichloromethane–methanol–water (7:3:2:8, v/v), with 10 mmol L⁻¹ trifluoroacetic acid (TFA) in the upper organic stationary phase and 10 mmol L⁻¹ ammonia (B1221849) in the lower aqueous mobile phase. researchgate.net
Solvent System Optimization: The selection of an appropriate two-phase solvent system is fundamental for optimal CCC separation. This often involves optimizing phase proportions and the relative distribution of Ursolic acid between the two phases, typically guided by thin-layer chromatography (TLC) and optical densitometry. researchgate.net
CCC techniques offer advantages in purifying free Ursolic acid from complex matrices like apple peels and represent a promising technological tool for industrial exploitation of this compound. researchgate.net
Table 5: Countercurrent Chromatography (CCC) Techniques for Ursolic Acid
| CCC Technique | Application/Source Material | Solvent System | Purity Achieved | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Apple Peels | Not specified (after ethanol/chloroform extract partition) | >97% | researchgate.net |
| pH-Zone-Refining Countercurrent Chromatography | Aralia chinensis, Apple Peels, Eriobotrya japonica Thunb | n-hexane–dichloromethane–methanol–water (7:3:2:8, v/v) with 10 mM TFA (organic) and 10 mM Ammonia (aqueous) | Effective separation of isomers | researchgate.net |
Preparative Chromatography Applications
Preparative chromatography plays a crucial role in the isolation and purification of Ursolic acid from complex natural extracts in academic research. Various chromatographic techniques are employed to achieve high purity and yield of this compound.
Column Chromatography (CC) is a widely utilized method for the initial separation and purification of Ursolic acid. Researchers often employ silica (B1680970) gel as the stationary phase. For instance, Ursolic acid has been isolated from Tabebuia bahamensis leaves using preparative flash column chromatography on silica gel, yielding 2.06% based on dry leaf mass. umass.edu Similarly, purification from Tulsi leaves (Ocimum sanctum) involves silica gel column chromatography, often with solvent gradients to elute Ursolic acid. tandfonline.comjetir.org In another study, Ursolic acid was isolated from Ocimum lamiifolium using column chromatography over silica gel. academicjournals.org The process often involves gradient elution with solvent mixtures such as hexane-ethyl acetate (B1210297), scholarsresearchlibrary.com or benzene, ethyl acetate, and methanol. akjournals.com Subsequent recrystallization from solvents like chloroform and methanol can further enhance purity. tandfonline.com
Countercurrent Chromatography (CCC) , including pH-zone-refining countercurrent chromatography and high-speed counter-current chromatography (HSCCC), offers alternative preparative separation strategies. These methods are particularly effective for separating structurally similar compounds like Ursolic acid and oleanolic acid. pH-zone-refining countercurrent chromatography has been investigated for the preparative separation of these triterpenoids from natural products such as Aralia chinensis, apple peels, and Eriobotrya japonica Thunb. researchgate.net
Macroporous Resin Column Chromatography is another effective technique for enriching and purifying Ursolic acid. This method involves adsorption and desorption processes. For example, Ursolic acid was purified from Cynomorium songaricum extracts using D101 macroporous resin. Optimal conditions for this process included a sample solution concentration of 3.8 mg/mL at pH 5, a feed volume of 5 BV (bed volume), a flow rate of 2 BV/h, and a temperature of 25°C for adsorption. Desorption was effectively achieved using 70% ethanol (5 BV) followed by 80% ethanol (10 BV) at a flow rate of 2 BV/h. This method significantly increased Ursolic acid content from 7.84% to 63.06% with a recovery yield of 76.02%. scirp.org Macroporous resin column chromatography has also been utilized for purifying Ursolic acid from Cornus officinalis Sieb. et Zucc. extracts. openaccessjournals.com
Optimization of chromatographic parameters is crucial for maximizing yield and purity. Factors such as flow rate, feed volume, concentration of the feed, fraction volume, column height, column volume, and the composition of the mobile phase are carefully optimized in academic research to enhance the efficiency of Ursolic acid purification. jetir.org
Purity Assessment and Structural Elucidation Methods for Research Specimens
Ensuring the purity and accurately elucidating the chemical structure of isolated Ursolic acid are critical steps in academic research to validate experimental findings and ensure the reliability of subsequent studies. A combination of advanced analytical techniques is routinely employed for this purpose.
Purity Assessment Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying Ursolic acid. It is frequently coupled with UV detection, often at a wavelength of 210 nm. akjournals.comimist.maimist.maresearchgate.net For instance, an HPLC-UV method for Ursolic acid quantification from Rosemary officinalis leaves reported a purity of 50% with a retention time of 21.39 minutes and a recovery yield exceeding 98%. researchgate.netimist.ma Similarly, HPLC is used to determine Ursolic acid in Sambuci fructus and Oldenlandia diffusa, often achieving purities greater than 98% for isolated reference samples. nih.govjfda-online.com
Liquid Chromatography-Mass Spectrometry (LC-MS), including techniques like HPLC-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) and Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS), provides highly sensitive and specific purity assessment. These methods can quantify Ursolic acid and identify co-eluting impurities. nih.govjst.go.jpjournalejmp.comresearchgate.netrsc.org For example, LC-MS in negative-ion mode can detect the deprotonated molecular ion [M-H]- of Ursolic acid at m/z 455. nih.govjst.go.jp
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are also used for qualitative and semi-quantitative purity assessment, offering a rapid and cost-effective initial screening tool. tandfonline.comopenaccessjournals.comnih.govsbmu.ac.ir UV-Vis spectrophotometry can be used to analyze the presence of Ursolic acid by observing characteristic absorption peaks. openaccessjournals.comsbmu.ac.ir Furthermore, quantitative 1H NMR (qHNMR) provides an independent and highly accurate method for assessing the purity of Ursolic acid samples, crucial for establishing purity-activity relationships in natural product research. nih.gov
Structural Elucidation Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of Ursolic acid. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely performed.
1D NMR: Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the number and type of hydrogen and carbon atoms, respectively, and their chemical environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments help differentiate between methyl, methylene, and methine carbons. academicjournals.orgscholarsresearchlibrary.comsbmu.ac.irnih.govwisdomlib.orgresearchgate.netresearchgate.netrsc.orgresearchgate.netyolanda-rios.netacgpubs.orgresearchgate.net
2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Multiple Quantum Coherence (HMQC) establish correlations between protons and carbons, allowing for the construction of the complete molecular skeleton. Nuclear Overhauser Effect (NOE) patterns provide insights into the spatial arrangement of atoms. academicjournals.orgjfda-online.comresearchgate.netrsc.org The complete ¹H and ¹³C NMR assignments for Ursolic acid have been reported using high-resolution multidimensional NMR spectroscopy. rsc.org
Mass Spectrometry (MS) complements NMR by providing accurate molecular weight information and fragmentation patterns, which are crucial for confirming the molecular formula and identifying specific substructures. High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed. nih.govjfda-online.comnih.govresearchgate.net LC-MS/MS and UPLC-Q/TOF-MS are also used for detailed structural analysis and metabolite identification. researchgate.netrsc.org
Infrared (IR) spectroscopy is utilized to identify characteristic functional groups present in the Ursolic acid molecule, such as hydroxyl and carboxyl groups. scholarsresearchlibrary.comsbmu.ac.irnih.govwisdomlib.orgresearchgate.netresearchgate.net UV-Vis spectroscopy provides information on chromophores and can be used for initial identification. sbmu.ac.irnih.gov
X-ray crystallography, when applicable, provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique is particularly valuable for confirming the absolute configuration and conformation of Ursolic acid and its derivatives. nih.govcjsc.ac.cnresearchgate.net
The combined application of these advanced analytical methodologies ensures the rigorous characterization of Ursolic acid in academic research, providing a solid foundation for understanding its properties and potential applications.
Synthetic and Semi Synthetic Derivatization Strategies for Structure Activity Relationship Sar Studies
Design Principles for Ursolic Acid Analogues
The design of ursolic acid analogues is guided by several key principles aimed at optimizing its pharmacological profile. A primary strategy involves modifying the functional groups at the C-3, C-17, and C-28 positions of the triterpenoid (B12794562) core. The introduction of various substituents at these sites can significantly influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.
A common approach is the introduction of moieties that can enhance the compound's solubility and bioavailability. For instance, the incorporation of polar groups, such as amino acids or sugars, can improve aqueous solubility. Conversely, the addition of lipophilic groups can enhance cell membrane permeability. The overarching goal is to achieve a balance between hydrophilicity and lipophilicity, which is critical for favorable pharmacokinetic properties.
Furthermore, the design of novel analogues often involves the hybridization of the ursolic acid scaffold with other pharmacologically active molecules. This molecular hybridization approach aims to create chimeric compounds with synergistic or multi-target activities. The rationale is that the resulting hybrid molecule may exhibit improved efficacy and a broader spectrum of activity compared to the parent compounds.
Chemical Modification at Specific Functional Groups
The chemical modification of ursolic acid at its specific functional groups is a cornerstone of SAR studies. The hydroxyl group at C-3 and the carboxylic acid group at C-28 are the most common sites for derivatization.
Esterification of the C-28 carboxylic acid and the C-3 hydroxyl group, as well as amidation at the C-28 position, are widely employed strategies to generate diverse libraries of ursolic acid derivatives. These modifications can significantly impact the compound's polarity and its ability to interact with biological targets.
Research has shown that the introduction of different ester and amide functionalities can lead to analogues with enhanced biological activities, particularly anticancer properties. For example, the synthesis of a series of ursolic acid 3β-ester derivatives has been explored for their potential as cholesteryl ester transfer protein (CETP) inhibitors researchgate.net. In one study, the most active compound, U12, demonstrated an IC50 value of 2.4 μM in an enzymatic assay researchgate.net. Molecular docking studies suggested that hydrogen bond interactions between the carboxyl groups and polar residues in the active site of CETP were crucial for the enhanced inhibitory activity researchgate.net.
Similarly, amidation at the C-28 position has yielded compounds with potent anticancer effects. The introduction of amino acid and dipeptide moieties at the C-3 position through esterification has also been investigated. In a study focusing on breast cancer cell lines, derivatives with L-seryloxy, L-prolyloxy, and L-alanyl-L-isoleucyloxy substitutions at C-3 showed micromolar IC50 values nih.gov.
| Compound/Derivative | Modification | Biological Activity | Reference |
| U12 | 3β-ester derivative | CETP inhibitor (IC50 = 2.4 μM) | researchgate.net |
| L-seryloxy-UA | Esterification at C-3 | Anticancer activity in breast cancer cell lines | nih.gov |
| L-prolyloxy-UA | Esterification at C-3 | Anticancer activity in breast cancer cell lines | nih.gov |
| L-alanyl-L-isoleucyloxy-UA | Esterification at C-3 | Anticancer activity in breast cancer cell lines | nih.gov |
Glycosylation, the attachment of sugar moieties to the ursolic acid scaffold, is another important derivatization strategy. This modification can significantly enhance the water solubility and bioavailability of the parent compound, and also influence its biological activity. The formation of a glycosidic bond typically occurs at the C-3 hydroxyl group or the C-28 carboxylic acid group.
The nature of the sugar unit, as well as the type of glycosidic linkage, can have a profound impact on the pharmacological properties of the resulting glycoside. For instance, the presence of a sugar moiety can facilitate the transport of the compound across cell membranes and may also play a role in its interaction with specific biological targets. While the glycosylation of flavonoids has been extensively studied, revealing that the position of glycosylation can significantly affect antioxidant capacity, specific and detailed SAR studies on a wide range of ursolic acid glycosides are an emerging area of interest mdpi.com. The synthesis of these derivatives allows for the exploration of how different sugar attachments influence activities such as α-glucosidase inhibition nih.gov.
Oxidation and reduction reactions offer a means to introduce further structural diversity into the ursolic acid skeleton. The oxidation of the C-3 hydroxyl group to a ketone is a common transformation. Studies have shown that this modification can lead to compounds with altered biological activities. For example, a 3-oxo-ursolic acid derivative was found to be more potent against P388 leukemia cells compared to ursolic acid itself nih.gov.
Conversely, reduction of the C-28 carboxylic acid to a primary alcohol can also be performed. These modifications alter the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. The antioxidant properties of ursolic acid are also a subject of interest, with studies investigating its ability to restore redox homeostasis researchgate.netnih.gov. The strategic oxidation and reduction of the ursolic acid scaffold can therefore be used to fine-tune its therapeutic properties.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of ursolic acid. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for the rapid synthesis of diverse analogues nih.govaugusta.edudigitellinc.com.
The application of click chemistry allows for the facile introduction of various moieties, such as triazoles, onto the ursolic acid backbone. This has led to the development of novel derivatives with enhanced biological activities. For example, ursolic acid-triazolyl derivatives have been synthesized and evaluated for their anticancer properties nih.gov. The triazole ring can act as a rigid linker to connect ursolic acid with other pharmacophores, leading to the creation of hybrid molecules with potential multi-target activities mdpi.comnih.gov. The versatility of click chemistry makes it a valuable strategy in the generation of compound libraries for high-throughput screening.
Combinatorial Chemistry Approaches for Novel Ursolic Acid Scaffolds
Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of ursolic acid derivatives. This approach involves the systematic and repetitive covalent linkage of various "building blocks" to the ursolic acid scaffold, allowing for the efficient exploration of a vast chemical space.
While true large-scale combinatorial synthesis of ursolic acid libraries is still a developing area, the principles of combinatorial chemistry are often applied in the creation of focused libraries of derivatives. These libraries are typically designed to probe the structure-activity relationships around specific positions of the ursolic acid molecule. For instance, a library of UA derivatives was prepared by incorporating various heterocyclic moieties at the C-28 position to explore their anticancer potential. High-throughput screening of such libraries against various biological targets can accelerate the identification of lead compounds with improved therapeutic properties. The combination of solid-phase synthesis techniques with combinatorial approaches holds significant promise for the future discovery of novel and potent ursolic acid-based therapeutic agents. The screening of a natural compound library has also been used to identify synergistic combinations, such as ursolic acid with curcumin and resveratrol for prostate cancer treatment.
Mechanistic Investigations into Biological Activities in Preclinical and in Vitro Models
Modulation of Cellular Signaling Pathways
Ursolic acid has been shown to interact with and modulate several key signaling cascades that are crucial for cellular function, proliferation, and survival. Its ability to influence these pathways underscores its potential as a subject for further investigation in various disease models.
Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Regulation
Ursolic acid has been repeatedly shown to suppress the activation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB), a pivotal regulator of inflammatory and immune responses. plos.org In various cellular models, ursolic acid inhibits the nuclear translocation of NF-κB, thereby reducing the expression of its target genes, which include inflammatory cytokines and enzymes. frontiersin.orgfrontiersin.org For instance, in a mouse model of two-stage skin carcinogenesis, topical application of ursolic acid reduced tumor promotion by decreasing the binding of NF-κB. nih.gov In pancreatic cancer cell lines, ursolic acid suppressed NF-κB activation and its downstream target genes. nih.gov This inhibitory effect on the NF-κB pathway is a recurring theme in studies investigating the anti-inflammatory and other biological activities of ursolic acid. alzdiscovery.orgnih.gov The mechanism often involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. alzdiscovery.org Furthermore, ursolic acid has been observed to inhibit NF-κB-mediated expression of lectin-type oxidized low-density lipoprotein receptor-1 (LOX-1). alzdiscovery.org In some contexts, this regulation is linked to other pathways, such as the PI3K/Akt pathway, where the PI3K/AKT/NF-κB cascade is a target of ursolic acid's modulatory effects. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades Interaction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. Ursolic acid has been demonstrated to modulate these cascades in various in vitro models. In some cancer cell lines, ursolic acid activates the JNK pathway, which is associated with the induction of apoptosis. spandidos-publications.comcapes.gov.br For example, in gemcitabine-resistant pancreatic cancer cells, ursolic acid was found to activate the JNK pathway, while having no significant effect on p38 protein levels. spandidos-publications.com In human non-small cell lung cancer cells, ursolic acid increased the phosphorylation of the SAPK/JNK pathway. nih.gov Conversely, in other models, ursolic acid has been shown to inhibit the phosphorylation of ERK and JNK, contributing to its anti-inflammatory effects. plos.org The specific effect of ursolic acid on MAPK pathways appears to be context-dependent, varying with the cell type and the experimental conditions. For instance, in leukemic cells, activation of the ERK1/2 MAPK pathway by ursolic acid was linked to cellular differentiation. nih.gov
Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Axis Modulation
The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a central regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is common in various diseases. Ursolic acid has been shown to inhibit the PI3K/Akt pathway in several preclinical models. mdpi.com In breast cancer cells and A549 lung cancer cells, ursolic acid was found to inactivate the Akt/mTOR pathway, leading to the induction of autophagy. mdpi.com Similarly, in gemcitabine-resistant pancreatic cancer cells, ursolic acid's effects were linked to the inactivation of the PI3K/Akt/NF-κB pathway. spandidos-publications.comspandidos-publications.com This inhibition of Akt phosphorylation prevents the downstream signaling that promotes cell survival and proliferation. nih.govmdpi.com The modulation of the PI3K/Akt axis by ursolic acid is a key mechanism underlying its observed effects on cell growth and survival in various cancer cell lines. alzdiscovery.orgresearchgate.net
Silent Information Regulator 2 Homolog 1 (SIRT1) Activation Mechanisms
Silent Information Regulator 2 Homolog 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, stress resistance, and aging. Research has indicated that ursolic acid can directly activate SIRT1. nih.gov In silico, in vitro, and in vivo studies have shown that ursolic acid binds to SIRT1, leading to a more active conformation of the enzyme. nih.gov This activation of SIRT1 by ursolic acid has been linked to beneficial effects in models of cancer cachexia, where it was found to alleviate muscle atrophy. nih.gov The mechanism involves the deacetylation of downstream targets of SIRT1, which in turn can influence other signaling pathways, such as inhibiting the phosphorylation of NF-κB and STAT3. nih.gov In aged mice, administration of ursolic acid was shown to increase SIRT1 protein levels and activity in skeletal muscle. nih.govbmmj.org
Effects on Apoptosis and Autophagy Pathways
Ursolic acid has been extensively studied for its ability to induce programmed cell death (apoptosis) and to modulate the cellular recycling process of autophagy in various in vitro models.
Intrinsic and Extrinsic Apoptotic Pathway Induction in Cellular Models
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-mediated) pathway. Ursolic acid has been shown to induce apoptosis by activating both of these pathways in various cancer cell models. spandidos-publications.comresearchgate.net
In the intrinsic pathway , ursolic acid has been observed to alter the balance of the Bcl-2 family of proteins, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. mdpi.comspandidos-publications.comcapes.gov.br This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.netunt.edu The released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, culminating in apoptotic cell death. mdpi.comcapes.gov.br
In the extrinsic pathway , ursolic acid can trigger apoptosis through the activation of death receptors, such as the Fas receptor. researchgate.netunt.edu This leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8. researchgate.netunt.edu Activated caspase-8 can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form (tBid), which then engages the intrinsic pathway. capes.gov.br Evidence from studies on various cancer cell lines, including breast, prostate, and pancreatic cancer, supports the role of ursolic acid in inducing apoptosis through the cleavage of caspase-8, caspase-9, and caspase-3. spandidos-publications.comcapes.gov.br
The induction of apoptosis by ursolic acid is a well-documented phenomenon across a range of cellular models, highlighting its potential as a subject for further investigation in cancer research. spandidos-publications.comspandidos-publications.com
Data Tables
Table 1: Effects of Ursolic Acid on Cellular Signaling Pathways in Preclinical Models
| Signaling Pathway | Model System | Observed Effect | Reference(s) |
| NF-κB | Pancreatic Cancer Cells (Panc-28) | Suppressed NF-κB activation and its target genes. | nih.gov |
| Human Bronchial Epithelial Cells | Suppressed cigarette smoke extract-induced NF-κB activation. | unt.edu | |
| Macrophages (RAW 264.7) | Inhibited LPS-induced NF-κB nuclear translocation. | frontiersin.org | |
| Gastric Carcinoma Cells (BGC-823) | Inhibited LPS-induced NF-κB activation. | nih.gov | |
| MAPK | Leukemic Cells (HL60, U-937, THP-1) | Activated the ERK1/2 MAPK pathway, leading to differentiation. | nih.gov |
| Human Non-Small Cell Lung Cancer Cells (H1299, A549) | Increased phosphorylation of SAPK/JNK pathway. | nih.gov | |
| Gemcitabine-Resistant Pancreatic Cancer Cells | Activated the JNK pathway. | spandidos-publications.comcapes.gov.br | |
| T cells and B cells | Inhibited mitogen-induced phosphorylation of ERK and JNK. | plos.org | |
| PI3K/Akt | Breast Cancer and A549 Lung Cancer Cells | Inactivated the Akt/mTOR pathway, inducing autophagy. | mdpi.com |
| Gemcitabine-Resistant Pancreatic Cancer Cells | Inactivated the PI3K/Akt/NF-κB pathway. | spandidos-publications.comspandidos-publications.com | |
| Glioma Cells (C6) | Inhibited the activation of Akt. | mdpi.com | |
| Breast Cancer Mouse Model | Modulated Akt/mTOR signaling. | alzdiscovery.org | |
| SIRT1 | In silico, in vitro, and in vivo (aged mice) | Directly binds to and activates SIRT1. | nih.gov |
| Cancer Cachexia Mouse Model (LLC) | Activated SIRT1, leading to reduced muscle atrophy. | nih.gov | |
| Aged Mice Skeletal Muscle | Increased SIRT1 protein levels and activity. | bmmj.org |
Table 2: Effects of Ursolic Acid on Apoptosis Induction in Cellular Models
| Cellular Model | Apoptotic Pathway | Key Molecular Events | Reference(s) |
| MDA-MB-231 Breast Cancer Cells | Intrinsic & Extrinsic | Fas receptor activation, cleavage of caspase-8 and -3, PARP cleavage, Bax up-regulation, Bcl-2 down-regulation, cytochrome c release. | researchgate.netunt.edu |
| RC-58T/h/SA#4 Prostate Cancer Cells | Intrinsic & Extrinsic | Increased activity of caspase-3, -8, and -9; up-regulation of Bax; down-regulation of Bcl-2; Bid cleavage. | capes.gov.br |
| Gemcitabine-Resistant Pancreatic Cancer Cells (MIA PaCa-2, PANC-1, Capan-1) | Intrinsic & Extrinsic | Activation of caspase-3/7, -8, and -9; cytochrome c release. | spandidos-publications.comspandidos-publications.com |
| HeLa and MDA-MB-231 Cells | Intrinsic | Release of cytosolic cytochrome c, activation of caspase-3, reduction of Bcl-2, increase in Bax. | spandidos-publications.com |
Autophagy Regulation Mechanisms
Ursolic acid has been identified as a modulator of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. In various in vitro models, ursolic acid has been shown to induce autophagy, which can contribute to its biological effects. One of the primary mechanisms involves the inhibition of the Akt/mTOR signaling pathway. mdpi.commdpi.comnih.gov The mTOR protein is a critical negative regulator of autophagy; its inhibition by ursolic acid effectively initiates the autophagic process. mdpi.commdpi.comnih.gov This has been observed in esophageal and breast cancer cells, where ursolic acid treatment led to decreased phosphorylation of Akt and mTOR. mdpi.commdpi.com
Furthermore, ursolic acid's influence on autophagy is evidenced by its effects on key autophagy-related proteins. Studies have consistently shown that ursolic acid treatment increases the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and decreases the levels of p62/SQSTM1. mdpi.comnih.gov The conversion of LC3-I to LC3-II and its subsequent localization to autophagosome membranes is a hallmark of autophagy induction, while the degradation of p62 indicates a functional autophagic flux.
In some cellular contexts, the induction of autophagy by ursolic acid is linked to the JNK signaling pathway, which can lead to the dissociation of the Beclin-1/Bcl-2 complex. nih.govresearchgate.net Beclin-1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the nucleation of the autophagosome. By promoting the dissociation of the inhibitory protein Bcl-2 from Beclin-1, ursolic acid facilitates the initiation of autophagy. nih.govresearchgate.net Some studies also suggest that ursolic acid can induce autophagy through the generation of reactive oxygen species (ROS) or by causing endoplasmic reticulum (ER) stress. mdpi.comfrontiersin.org
Table 1: Mechanistic Effects of Ursolic Acid on Autophagy Regulation
| Mechanism | Effect of Ursolic Acid | Key Protein Targets | Cell Models | References |
|---|---|---|---|---|
| Signaling Pathway Modulation | Inhibition | Akt, mTOR | Esophageal Cancer Cells, Breast Cancer Cells | mdpi.commdpi.comnih.gov |
| Autophagy-Related Protein Expression | Increased LC3-II, Decreased p62 | LC3, p62/SQSTM1 | Esophageal Cancer Cells, Neuroblastoma Cells | mdpi.comnih.gov |
| Beclin-1 Regulation | Promotes dissociation from Bcl-2 | Beclin-1, Bcl-2, JNK | Neuronal Cells | nih.govresearchgate.net |
| Stress Induction | Induces ROS and ER Stress | - | Primary Brain Tumor Cells, Lung Cancer Cells | mdpi.comfrontiersin.org |
Cell Cycle Progression Interference in Proliferative Cell Lines
Ursolic acid has demonstrated the ability to interfere with the cell cycle progression of various proliferative cell lines, often leading to cell cycle arrest at different phases. A common finding is the induction of G0/G1 phase arrest. mdpi.comspandidos-publications.com This is frequently associated with the downregulation of key proteins that drive the G1 to S phase transition, namely cyclin D1 and cyclin-dependent kinases 4 and 6 (CDK4/6). mdpi.comspandidos-publications.com For instance, in non-small cell lung cancer and osteosarcoma cells, ursolic acid treatment resulted in reduced protein expression of cyclin D1 and CDK4. mdpi.comspandidos-publications.com
In addition to G1 arrest, some studies report that ursolic acid can induce S-phase or G2/M-phase arrest in other cancer cell types. mdpi.comnih.gov The specific phase of arrest appears to be cell-type dependent.
The mechanism of cell cycle arrest induced by ursolic acid also involves the upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p21WAF1/CIP1 and p27KIP1. mdpi.comoup.com These proteins act as brakes on the cell cycle by binding to and inhibiting the activity of cyclin-CDK complexes. mdpi.com Increased expression of p21 and p27 has been observed in non-small cell lung cancer cells, renal cancer cells, and prostate cancer cells following treatment with ursolic acid or its derivatives. mdpi.comoup.commdpi.comsciengine.com
Table 2: Impact of Ursolic Acid on Cell Cycle Regulatory Proteins
| Protein Class | Specific Protein | Effect of Ursolic Acid | Cell Line Examples | References |
|---|---|---|---|---|
| Cyclins | Cyclin D1 | Decreased Expression | Non-Small Cell Lung Cancer, Osteosarcoma, Prostate Cancer | mdpi.comspandidos-publications.comresearchgate.net |
| Cyclin E | Decreased/Increased Expression (Varies) | Non-Small Cell Lung Cancer, Prostate Cancer | mdpi.comresearchgate.net | |
| Cyclin-Dependent Kinases (CDKs) | CDK2 | Decreased Expression | Prostate Cancer | researchgate.net |
| CDK4 | Decreased Expression | Non-Small Cell Lung Cancer, Osteosarcoma | mdpi.comspandidos-publications.com | |
| CDK Inhibitors (CKIs) | p21WAF1/CIP1 | Increased Expression | Non-Small Cell Lung Cancer, Renal Cancer, Prostate Cancer | mdpi.comoup.comsciengine.com |
| p27KIP1 | Increased Expression | Non-Small Cell Lung Cancer, Renal Cancer, Prostate Cancer | mdpi.comoup.comsciengine.com |
Angiogenesis Inhibition Mechanisms in Endothelial Cell Models
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Ursolic acid has been shown to inhibit angiogenesis in various endothelial cell models through multiple mechanisms. capes.gov.brnih.gov
A key anti-angiogenic mechanism of ursolic acid is the suppression of vascular endothelial growth factor (VEGF) signaling. researchgate.netnih.gov VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation. Ursolic acid has been found to decrease the expression of VEGF and its receptor, VEGFR-2, in cancer cells and endothelial cells. researchgate.netnih.govsci-hub.se This inhibition of the VEGF/VEGFR-2 axis disrupts the downstream signaling cascades that promote angiogenesis.
Furthermore, ursolic acid directly impairs the function of endothelial cells. It has been demonstrated to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). capes.gov.brresearchgate.net The inhibition of migration is crucial, as it is a fundamental step in the sprouting of new vessels.
The degradation of the extracellular matrix (ECM) by matrix metalloproteinases (MMPs) is essential for endothelial cell invasion and vessel formation. Ursolic acid has been shown to downregulate the expression and activity of MMP-2 and MMP-9, which are key gelatinases involved in angiogenesis. capes.gov.brmdpi.comaacrjournals.org In some models, this is accompanied by an increase in the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1. capes.gov.br The inhibition of MMPs by ursolic acid contributes to its anti-invasive and anti-angiogenic effects. mdpi.comaacrjournals.org
Table 3: Ursolic Acid's Mechanisms of Angiogenesis Inhibition
| Mechanism | Specific Target/Process | Effect of Ursolic Acid | Experimental Model | References |
|---|---|---|---|---|
| Signaling Pathway Suppression | VEGF/VEGFR-2 | Decreased Expression/Activation | HUVECs, Colorectal Cancer Cells, Glioblastoma Cells | nih.govresearchgate.netnih.gov |
| STAT3, Akt, p70S6K | Decreased Phosphorylation/Activation | Colorectal Cancer Xenografts, HT-29 Cells | nih.govresearchgate.netspandidos-publications.com | |
| Endothelial Cell Function | Proliferation, Migration, Tube Formation | Inhibition | HUVECs, Rat Aortic Ring | capes.gov.brresearchgate.net |
| Extracellular Matrix Remodeling | MMP-2, MMP-9 | Decreased Expression/Activity | HUVECs, HT1080 Fibrosarcoma Cells | capes.gov.brmdpi.comaacrjournals.org |
Antioxidant Mechanisms and Oxidative Stress Mitigation
Ursolic acid exhibits significant antioxidant properties, which are attributed to both direct radical scavenging and the modulation of endogenous antioxidant defense systems.
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling
A more profound antioxidant mechanism of ursolic acid involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Ursolic acid can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to their transcription. This has been observed in various models, including cerebral ischemia and skin carcinogenesis. nih.govfrontiersin.org The activation of the Nrf2 pathway by ursolic acid leads to an enhanced cellular defense against oxidative stress. nih.govresearchgate.net
Modulation of Antioxidant Enzyme Activities (e.g., SOD, Catalase, GPx)
As a consequence of Nrf2 activation and other potential mechanisms, ursolic acid has been shown to modulate the activity of key antioxidant enzymes. It can restore the levels of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in models of oxidative stress. frontiersin.orgworldscientific.comfrontiersin.org SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water and oxygen by CAT and GPx. Studies have shown that pretreatment with ursolic acid can significantly attenuate the decrease in CAT and GPx activities induced by oxidative insults. worldscientific.com Furthermore, ursolic acid can increase the levels of glutathione (GSH), a major non-enzymatic antioxidant. frontiersin.orgmdpi.com
Table 4: Summary of Ursolic Acid's Antioxidant Mechanisms
| Mechanism | Description | Key Mediators/Markers | References |
|---|---|---|---|
| ROS Scavenging | Direct neutralization of free radicals. | DPPH, ABTS | texilajournal.comnih.gov |
| Nrf2 Pathway Activation | Promotes Nrf2 nuclear translocation and activation of ARE-dependent genes. | Nrf2, Keap1, HO-1 | nih.govfrontiersin.orgmdpi.comresearchgate.net |
| Antioxidant Enzyme Modulation | Increases the activity and/or expression of key antioxidant enzymes. | SOD, Catalase, GPx, GSH | frontiersin.orgworldscientific.comfrontiersin.orgmdpi.com |
Anti-Inflammatory Modulations in Cellular and Animal Models
Ursolic acid has demonstrated significant anti-inflammatory properties by targeting key enzymatic pathways and signaling molecules involved in the inflammatory cascade.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Inhibition
Ursolic acid has been identified as an inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX), enzymes crucial for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov In experimental models using mouse peritoneal macrophages, human platelets, and differentiated HL60 leukemic cells, ursolic acid at a concentration of 1 microM was shown to block arachidonate (B1239269) metabolism. nih.gov This inhibitory action on COX and LOX pathways contributes to its anti-inflammatory characteristics. nih.govmdpi.com Specifically, research has shown that ursolic acid can suppress the induction of COX-2, an inducible enzyme involved in inflammation. mdpi.comunt.edu
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6, IL-1β) Suppression
A substantial body of evidence from in vitro and animal studies demonstrates that ursolic acid can significantly suppress the production of key pro-inflammatory cytokines. nih.govfrontiersin.orgresearchgate.net In various cell models, including macrophages and lymphocytes, ursolic acid has been shown to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govfrontiersin.orgresearchgate.netplos.orgresearchgate.net For instance, pretreatment of splenic adherent macrophages with ursolic acid completely inhibited the lipopolysaccharide (LPS)-induced secretion of IL-6, IL-1β, and TNF-α. plos.orgresearchgate.net Similarly, in human keratinocyte (HaCaT) cell cultures stimulated to mimic a pro-inflammatory psoriatic environment, ursolic acid decreased the production of IL-6. mdpi.com A meta-analysis of multiple studies confirmed that ursolic acid significantly reduces the levels of IL-1β, IL-6, and TNF-α in both animal tissues and in vitro cell models. nih.govfrontiersin.orgresearchgate.net The suppressive effect of ursolic acid on these cytokines is often linked to its ability to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. frontiersin.orgplos.orgmdpi.com
Table 1: Effect of Ursolic Acid on Pro-inflammatory Cytokine Production in Cellular Models
| Cell Type | Stimulant | Cytokine(s) Inhibited | Key Findings | Reference(s) |
|---|---|---|---|---|
| Splenic Adherent Macrophages | Lipopolysaccharide (LPS) | IL-6, IL-1β, TNF-α | Complete inhibition of secretion. | plos.org, researchgate.net |
| HaCaT (Human Keratinocytes) | M5 Cytokine Cocktail | IL-6 | Dose-dependent decrease in production. | mdpi.com |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-6, IL-1β | Significant reduction in cytokine levels. | chemrxiv.org |
| Jurkat (Leukemic T-cells) | PMA/PHA | TNF-α | Suppression of production. | researchgate.net |
| T. gondii-infected Immune Cells | Toxoplasma gondii | IL-1β, IL-6, TNF-α | Reduction in cytokine expression. | mdpi.com |
Nitric Oxide Synthase (NOS) Activity Regulation
Ursolic acid has been shown to modulate the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a molecule with diverse physiological and pathological roles, including inflammation. spandidos-publications.com Studies have demonstrated that ursolic acid and its derivatives can inhibit the expression of inducible nitric oxide synthase (iNOS or NOS2) in mouse macrophages, which is often upregulated during inflammation. mdpi.comchemrxiv.org This inhibition of iNOS leads to a decrease in the production of NO in inflammatory contexts. mdpi.com However, the effect of ursolic acid on NOS activity can be context-dependent. In some non-inflammatory models, such as in human endothelial cells, ursolic acid has been found to increase NO production, which is associated with beneficial effects like neovascularization. acs.org Furthermore, in certain cancer immunotherapy models, ursolic acid has been reported to elicit NO in a dose-dependent manner by stimulating NOS expression. frontiersin.org
Immunomodulatory Effects in Immune Cell Cultures
Ursolic acid exerts complex and multifaceted effects on the function of immune cells, influencing their activation, proliferation, and differentiation.
Macrophage Activation and Polarization Studies
Ursolic acid has been shown to influence macrophage activation and polarization, the process by which macrophages adopt distinct functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 states. nih.govfrontiersin.org Research indicates that ursolic acid can promote the polarization of microglia, the resident macrophages of the central nervous system, from the M1 to the M2 phenotype. nih.gov This shift is associated with a reduction in neurotoxic factors and an increase in anti-inflammatory factors, an effect mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). nih.govmdpi.com In the context of mycobacterial infection, ursolic acid was found to stimulate macrophages, leading to reduced bacterial growth. This effect was attributed to the conversion of macrophages from the M2 to the M1 phenotype, characterized by increased production of NO and TNF-α. mdpi.com Conversely, some studies have reported that ursolic acid can upregulate the expression of pro-inflammatory cytokines and enhance M1 macrophage activation in certain contexts. nih.govfrontiersin.orgfrontiersin.org For example, in RAW 264.7 macrophages, ursolic acid was found to enhance TNF-α and IL-6 mRNA expression. nih.govfrontiersin.org These seemingly contradictory findings suggest that the effect of ursolic acid on macrophage polarization is highly dependent on the specific experimental model and stimulus. nih.gov
Table 2: Influence of Ursolic Acid on Macrophage Polarization
| Cell/Animal Model | Key Findings | Implied Polarization Shift | Mediator(s) | Reference(s) |
|---|---|---|---|---|
| BV2 Microglia | Promoted phenotypic transition from M1 to M2. | M1 to M2 | PPARγ | nih.gov, mdpi.com |
| Macrophages (in vitro, Mycobacterial infection) | Stimulated NO and TNF-α production, reduced bacterial growth. | M2 to M1 | - | mdpi.com |
| RAW 264.7 Macrophages | Enhanced TNF-α and IL-6 mRNA expression. | Enhancement of M1 | - | nih.gov, frontiersin.org |
| Zebrafish model (SARS-CoV-2 infection) | Increased number of macrophages to normal levels. | General activation | - | nih.gov |
Lymphocyte Proliferation and Cytokine Production Modulation
Ursolic acid has demonstrated significant modulatory effects on lymphocyte functions, including proliferation and cytokine secretion. plos.org In vitro studies have consistently shown that ursolic acid can inhibit the proliferation of both T cells and B cells in response to various stimuli. plos.org It has been observed to inhibit the proliferation of CD4+ and CD8+ T cells, as well as B cells. plos.orgnih.gov This anti-proliferative effect is not due to induced cell death but rather to the induction of cell cycle arrest. plos.org
In addition to inhibiting proliferation, ursolic acid also suppresses the production of a range of cytokines by lymphocytes. It has been shown to inhibit the secretion of both Th1 cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and Th2 cytokines, like Interleukin-4 (IL-4). researchgate.netaopwiki.org For example, in activated lymphocytes and purified CD4+ T cells, ursolic acid inhibited the secretion of IL-2 and IL-4. plos.orgaopwiki.org In other studies, ursolic acid was found to enhance IL-2 and IFN-γ production in response to Concanavalin A stimulation in splenocytes from diabetic mice. nih.gov This suggests that the immunomodulatory effects of ursolic acid on lymphocytes can vary depending on the specific conditions and the physiological state of the model system. researchgate.net
Metabolic Regulation and Homeostasis in Preclinical Models
Ursolic acid (UA), a natural pentacyclic triterpenoid (B12794562), has demonstrated a range of effects on metabolic processes in various preclinical studies. kjpp.net These investigations highlight its potential to modulate glucose and lipid metabolism, key components of metabolic homeostasis.
Glucose Uptake and Insulin (B600854) Signaling Modulation in Adipocytes and Myocytes
In preclinical models, ursolic acid has been shown to influence glucose metabolism. Studies on 3T3-L1 adipocytes, a common in vitro model, have demonstrated that UA can enhance glucose uptake. nih.gov This effect is dose-dependent, with concentrations of 2.5, 5, and 10 µM increasing glucose uptake by 17%, 29%, and 35%, respectively. nih.gov The mechanism behind this appears to involve the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov The stimulatory effect of UA on glucose uptake was blocked by wortmannin, a PI3K inhibitor, but not by inhibitors of the mitogen-activated protein kinase (MAPK) or AMP-activated protein kinase (AMPK) pathways. nih.gov
Furthermore, UA has been observed to upregulate the expression and translocation of glucose transporter 4 (GLUT4), a key protein responsible for insulin-regulated glucose transport into fat and muscle cells. nih.govnih.gov This is consistent with the increased activity of AS160, a critical regulator of GLUT4 trafficking. nih.gov In aged rats exhibiting insulin resistance, UA treatment was found to ameliorate this condition in adipose tissue by activating the Akt-GLUT4 signaling pathway. nih.gov
The table below summarizes the effects of Ursolic Acid on glucose uptake and related signaling pathways in adipocytes.
| Model System | Concentration of Ursolic Acid | Key Findings | Reference |
| 3T3-L1 Adipocytes | 2.5, 5, 10 µM | Dose-dependent increase in glucose uptake. nih.gov | nih.gov |
| 3T3-L1 Adipocytes | 10 µM | Glucose uptake increase is mediated by the PI3K pathway. nih.gov | nih.gov |
| 3T3-L1 Adipocytes | Not specified | Upregulation of GLUT4 expression and translocation. nih.gov | nih.gov |
| Aged Rats | Not specified | Amelioration of adipose tissue insulin resistance via the Akt-GLUT4 pathway. nih.gov | nih.gov |
Lipid Metabolism and Adipogenesis Regulation
Ursolic acid has been found to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.govresearchgate.net In 3T3-L1 preadipocytes, UA dose-dependently attenuated adipogenesis at concentrations ranging from 2.5 to 10 µM. nih.govresearchgate.net This was accompanied by a reduction in the protein expression of key adipogenic transcription factors, including CCAAT element binding protein β (C/EBPβ), peroxisome proliferator-activated receptor γ (PPARγ), and sterol regulatory element binding protein 1c (SREBP-1c). nih.govresearchgate.net
In addition to inhibiting fat cell formation, ursolic acid also appears to stimulate lipolysis, the breakdown of stored fats. In mature 3T3-L1 adipocytes, UA treatment led to a significant increase in glycerol (B35011) release, an indicator of lipolysis. nih.gov It also increased the expression of carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation, while decreasing the expression of fatty acid synthase (FAS) and fatty acid-binding protein 4 (FABP4), which are involved in fatty acid synthesis. researchgate.net Studies in primary rat adipocytes have shown that UA increases the translocation of hormone-sensitive lipase (B570770) (HSL) and the expression of adipose triglyceride lipase (ATGL), key enzymes in lipolysis, while decreasing perilipin 1, a protein that coats lipid droplets and restricts lipase access. frontiersin.org
The table below provides an overview of the research findings on Ursolic Acid's impact on lipid metabolism.
| Model System | Concentration of Ursolic Acid | Key Findings | Reference |
| 3T3-L1 Preadipocytes | 2.5 - 10 µM | Attenuation of adipogenesis; reduced expression of C/EBPβ, PPARγ, and SREBP-1c. nih.govresearchgate.net | nih.govresearchgate.net |
| Mature 3T3-L1 Adipocytes | 10 µM | Increased lipolysis, indicated by glycerol release. nih.gov | nih.gov |
| Primary Rat Adipocytes | 25 and 50 µM | Increased HSL translocation and ATGL expression; decreased perilipin 1 expression. frontiersin.org | frontiersin.org |
| 3T3-L1 Adipocytes | Not specified | Increased CPT1 expression; decreased FAS and FABP4 expression. researchgate.net | researchgate.net |
Energy Metabolism and Mitochondrial Biogenesis Pathways (e.g., AMPK, PGC-1α)
Ursolic acid has been shown to modulate key pathways involved in energy metabolism and mitochondrial biogenesis. nih.gov In C2C12 myotubes, an in vitro model for skeletal muscle, UA was found to increase mitochondrial mass and ATP generation capacity. nih.govresearchgate.net This effect was linked to the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α) pathway. nih.govresearchgate.net
The activation of AMPK by ursolic acid has been observed in various cell types, including 3T3-L1 adipocytes. nih.govmdpi.com In these cells, UA was shown to increase the phosphorylation of AMPK, leading to the inhibition of adipogenesis. nih.gov This anti-adipogenic effect was reversed by AMPK siRNA, confirming the crucial role of this pathway. nih.gov The upstream kinase of AMPK, liver kinase B1 (LKB1), was also found to be upregulated by UA. researchgate.net
The activation of the AMPK/PGC-1α pathway by UA leads to an increase in the expression of proteins involved in mitochondrial function, such as cytochrome c oxidase (COX) and uncoupling protein 3. nih.gov This suggests that ursolic acid can enhance mitochondrial biogenesis, the process of generating new mitochondria, which is vital for cellular energy homeostasis. nih.govresearchgate.net
The following table summarizes the effects of Ursolic Acid on energy metabolism and mitochondrial biogenesis.
| Model System | Key Findings | Reference |
| C2C12 Myotubes | Increased mitochondrial mass and ATP generation; activation of the AMPK/PGC-1α pathway. nih.govresearchgate.net | nih.govresearchgate.net |
| 3T3-L1 Adipocytes | Increased phosphorylation of AMPK, leading to inhibition of adipogenesis. nih.gov | nih.gov |
| 3T3-L1 Adipocytes | Upregulation of the AMPK upstream kinase, LKB1. researchgate.net | researchgate.net |
| C2C12 Myotubes | Increased expression of cytochrome c oxidase and uncoupling protein 3. nih.gov | nih.gov |
Neuroprotective Mechanisms in In Vitro and In Vivo Neurological Models
Ursolic acid has demonstrated neuroprotective properties in various in vitro and in vivo models of neurological disorders. alzdiscovery.orgnih.gov Its mechanisms of action include the attenuation of neuroinflammation and the prevention of neuronal cell death. alzdiscovery.orgnih.gov
Neuroinflammation Attenuation
Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. frontiersin.org Ursolic acid has been shown to suppress neuroinflammatory responses in several preclinical models. frontiersin.orgnih.gov In a rat model of temporal lobe epilepsy, UA treatment significantly repressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in the hippocampus. frontiersin.org It also attenuated the activation of microglial cells, the primary immune cells of the central nervous system. frontiersin.orgresearchgate.net
In a mouse model of Parkinson's disease, ursolic acid was found to inhibit the activation of microglia and the subsequent release of inflammatory mediators. researchgate.net In a rat model of intracerebral hemorrhage, UA inhibited microglial M1 polarization and reduced the levels of pro-inflammatory factors like TNF-α, IL-6, and IL-1β by mediating microglial pyroptosis via the NF-κB/NLRP3/GSDMD pathway. nih.govmdpi.com Furthermore, in a mouse model of traumatic brain injury, UA was shown to have anti-inflammatory effects that contributed to its neuroprotective role. researchgate.net
The table below summarizes the findings on Ursolic Acid's role in attenuating neuroinflammation.
| Neurological Model | Key Findings | Reference |
| Temporal Lobe Epilepsy (Rat) | Suppressed expression of TNF-α and IL-1β in the hippocampus; attenuated microglial activation. frontiersin.org | frontiersin.org |
| Parkinson's Disease (Mouse) | Inhibited microglial activation and release of inflammatory mediators. researchgate.net | researchgate.net |
| Intracerebral Hemorrhage (Rat) | Inhibited microglial M1 polarization and reduced levels of TNF-α, IL-6, and IL-1β. nih.govmdpi.com | nih.govmdpi.com |
| Traumatic Brain Injury (Mouse) | Exhibited anti-inflammatory effects contributing to neuroprotection. researchgate.net | researchgate.net |
Neuronal Apoptosis and Excitotoxicity Prevention
Ursolic acid has been shown to protect neurons from apoptosis (programmed cell death) and excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. kjpp.netresearchgate.net In a rat model of kainate-induced excitotoxicity, pretreatment with ursolic acid protected hippocampal neurons from damage. nih.govbrieflands.com
In vitro studies using SH-SY5Y cells, a human neuroblastoma cell line, have shown that UA can protect against cell death and apoptosis induced by oxygen-glucose deprivation-reoxygenation (OGDR), a model for ischemic injury. tandfonline.comnih.gov UA was found to decrease the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, and reduce intracellular calcium concentrations, which are often elevated during excitotoxicity. tandfonline.comnih.gov
Furthermore, in a rotenone-induced mouse model of Parkinson's disease, ursolic acid was protective against the loss of dopaminergic neurons in the substantia nigra. nih.gov It has also been reported to suppress apoptotic signaling pathways in the brain. kjpp.netnih.gov
The table below details the research findings on Ursolic Acid's role in preventing neuronal apoptosis and excitotoxicity.
| Neurological Model/Cell Line | Key Findings | Reference |
| Kainate-induced Excitotoxicity (Rat) | Protected hippocampal neurons from damage. nih.govbrieflands.com | nih.govbrieflands.com |
| SH-SY5Y Cells (OGDR model) | Protected against cell death and apoptosis; decreased LDH release and intracellular calcium. tandfonline.comnih.gov | tandfonline.comnih.gov |
| Parkinson's Disease (Mouse) | Protected against the loss of dopaminergic neurons. nih.gov | nih.gov |
| General Brain Models | Suppression of apoptotic signaling pathways. kjpp.netnih.gov | kjpp.netnih.gov |
Synaptic Plasticity and Neurogenesis Research
Ursolic acid (UA) has been investigated for its potential role in promoting synaptic plasticity and neurogenesis, processes crucial for cognitive functions like learning and memory. In preclinical models, particularly those mimicking Alzheimer's disease (AD), UA has demonstrated notable effects.
In a study using an Aβ1-42-induced mouse model of AD, treatment with ursolic acid was found to reverse deficits in spatial and recognition memory. researchgate.netnih.gov This was accompanied by a normalization of neuronal density and the expression levels of key neurogenic and synaptic markers. researchgate.netnih.gov Specifically, the expression of proteins involved in neurogenesis such as Ki67, NeuN, and Doublecortin (DCX), and synaptic function like Synapsin I, II, III, Synaptophysin, and PSD-95, were restored in UA-treated mice. researchgate.netnih.gov These findings suggest that ursolic acid can positively influence the cellular and molecular machinery underlying synaptic regulation and the generation of new neurons in the hippocampus. researchgate.netnih.gov
Further research has highlighted the neurogenic potential of UA through its interaction with markers of cell proliferation (Ki-67) and immature neurons (DCX), indicating its therapeutic potential against neurodegeneration. frontiersin.org Studies have also reported its role in promoting neurite outgrowth and neuronal survival. frontiersin.org In the context of Parkinson's disease models, UA has been shown to exert neuroprotective effects by enhancing autophagy-mediated clearance of protein aggregates, a pathological hallmark of the disease. nih.gov This process is thought to involve the activation of the JNK signaling pathway. nih.gov
The table below summarizes the key molecular markers influenced by Ursolic Acid in neurogenesis and synaptic plasticity research.
| Category | Marker | Effect of Ursolic Acid Treatment | Model System |
| Neurogenesis | Ki67 | Increased/Normalized Expression | Aβ1-42-induced mouse model |
| NeuN | Normalized Expression | Aβ1-42-induced mouse model | |
| DCX | Normalized Expression | Aβ1-42-induced mouse model | |
| Synaptic Plasticity | Synapsin I, II, III | Normalized Expression | Aβ1-42-induced mouse model |
| Synaptophysin | Normalized Expression | Aβ1-42-induced mouse model | |
| PSD-95 | Normalized Expression | Aβ1-42-induced mouse model |
Cardioprotective Actions in Preclinical Cardiovascular Models
Ursolic acid has demonstrated cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury, a condition characterized by damage to heart tissue following the restoration of blood flow after a period of ischemia.
In a mouse model of cardiac I/R injury, administration of ursolic acid was shown to significantly reduce the infarct size, decrease myocyte apoptosis (cell death), and lessen oxidative stress. nih.gov Mechanistically, UA was found to increase the expression and activity of immunoproteasome catalytic subunits. nih.gov This, in turn, promoted the degradation of ubiquitinated Protein Phosphatase 2A (PP2A) and activated the AMP-activated protein kinase (AMPK)-PGC1α signaling pathway. nih.gov The activation of this pathway leads to improvements in mitochondrial biosynthesis and dynamic balance. nih.gov In vitro experiments using cardiomyocytes subjected to hypoxia/reperfusion (H/R) confirmed that UA's protective effects against apoptosis and mitochondrial dysfunction were mediated through the activation of AMPK signaling. nih.govnih.gov
Furthermore, research in a rat model of I/R injury and in H9c2 cells (a cell line derived from rat heart tissue) under hypoxia/reoxygenation conditions revealed that ursolic acid can enhance mitochondrial ATP synthesis and the glutathione redox cycle, thereby inhibiting myocardial apoptosis. sciltp.com Other studies have also pointed to the ability of UA to protect against I/R injury by reducing the expression of inflammatory mediators. dovepress.com
Ursolic acid has been shown to attenuate pathological cardiac hypertrophy and myocardial fibrosis in preclinical studies. nih.gov Myocardial fibrosis, the excessive deposition of extracellular matrix proteins in the heart muscle, contributes to cardiac remodeling and a decline in cardiac function. nih.gov
In a mouse model where cardiac hypertrophy and fibrosis were induced by transverse aortic constriction (TAC), oral administration of ursolic acid was found to mitigate these pathological changes. nih.gov In vitro studies using cultured cardiac fibroblasts have provided insights into the underlying mechanisms. Treatment with ursolic acid led to a dose-dependent downregulation of microRNA-21 (miR-21) and the phosphorylation of extracellular signal-regulated kinase (p-ERK). nih.govresearchgate.net The inhibition of the miR-21/ERK signaling pathway is suggested to be a key mechanism through which ursolic acid inhibits myocardial fibrosis. nih.govresearchgate.net
Further in vitro research using neonatal rat cardiac fibroblasts treated with Angiotensin II to induce a fibrotic state showed that ursolic acid significantly decreased fibrotic markers. nih.gov This included a reduction in hydroxyproline (B1673980) concentration and the RNA expression of genes associated with fibrosis, such as Col1a1, Col3a1, Tgfb1, Acta2, and Mmp2. nih.gov Concurrently, ursolic acid treatment increased the expression of the antioxidant genes Nrf2 and HO-1. nih.gov These findings suggest that the anti-fibrotic effects of ursolic acid are linked to its antioxidant and cardioprotective properties. nih.gov Additionally, UA has been observed to reduce the levels of matrix metalloproteinases MMP-2 and MMP-9, as well as collagen type I and α-smooth muscle actin (α–SMA). mdpi.com
The table below summarizes the key molecular targets of Ursolic Acid in the prevention of cardiac hypertrophy and fibrosis.
| Pathological Process | Molecular Target/Pathway | Effect of Ursolic Acid Treatment | Model System |
| Cardiac Fibrosis | miR-21/ERK signaling pathway | Inhibition | In vitro (cardiac fibroblasts), In vivo (TAC mouse model) |
| Col1a1, Col3a1, Tgfb1, Acta2, Mmp2 | Decreased RNA expression | In vitro (neonatal rat cardiac fibroblasts) | |
| Nrf2, HO-1 | Increased RNA expression | In vitro (neonatal rat cardiac fibroblasts) | |
| MMP-2, MMP-9, Collagen type I, α–SMA | Decreased expression | In vivo (mouse model) | |
| Cardiac Hypertrophy | Pathological cardiac hypertrophy | Attenuation | In vivo (TAC mouse model) |
Antimicrobial and Antiviral Activity Research
Ursolic acid has been investigated for its antibacterial properties, particularly its ability to inhibit bacterial growth and the formation of biofilms, which are communities of bacteria that are often resistant to standard antibiotics.
Research has shown that ursolic acid is effective against Gram-positive bacteria, including several strains of Staphylococcus aureus, Streptococcus dysgalactiae, Streptococcus agalactiae, Enterococcus faecalis, and Streptococcus mutans. nih.gov However, it appears to have limited activity against Gram-negative bacteria like Escherichia coli. nih.gov The antibacterial action of ursolic acid is associated with causing morphological changes in bacterial cells and impairing the bacterial cell membrane. nih.govfrontiersin.org In S. aureus, treatment with ursolic acid at concentrations above the minimum inhibitory concentration (MIC) resulted in the dissolution of the cell wall and membrane, leading to irregularly shaped cells and impaired intracellular protein synthesis. nih.gov It also rapidly promoted the production of intracellular reactive oxygen species (ROS). nih.gov
Ursolic acid has demonstrated significant efficacy in inhibiting biofilm formation by various bacteria. It has been shown to reduce biofilm synthesis by S. mutans by competitively inhibiting glucosyltransferases, which are enzymes responsible for producing the extracellular polymeric substance (EPS) that forms the biofilm matrix. nih.gov In studies with uropathogenic E. coli, ursolic acid inhibited the formation of both single- and multi-species biofilms, particularly in the early stages of development. mdpi.com The compound was also found to reduce the amount of exopolysaccharides and the metabolic activity of bacteria within these biofilms. mdpi.com For instance, in 6-hour cultures, ursolic acid significantly inhibited biofilm production in mono- and multispecies cultures. mdpi.com
The table below presents the Minimum Inhibitory Concentration (MIC) of Ursolic Acid against various bacterial strains.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus (ATCC 25923) | 39 (98% purity) | nih.gov |
| Streptococcus dysgalactiae (ATCC 27957) | Not specified | nih.gov |
| Streptococcus agalactiae (ATCC 13813) | Not specified | nih.gov |
| Enterococcus faecalis (ATCC 29212) | Not specified | nih.gov |
| Streptococcus mutans (ATCC 25175) | Not specified | nih.gov |
| Escherichia coli (ATCC 25922) | >5,000 | nih.gov |
| Streptococcus mutans | 2 (MIC90) | rde.ac |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 750 | frontiersin.orgfrontiersin.org |
Ursolic acid has also been explored for its antifungal activity against various fungal pathogens. The mechanisms underlying its antifungal effects appear to be multifaceted.
One of the primary mechanisms of action is the disruption of the fungal cell membrane. Studies on Alternaria alternata, a fungus that causes black spot rot on apples, have shown that ursolic acid induces disturbance of membrane permeability and integrity. researchgate.net This disruption leads to the leakage of intracellular components and ultimately, lysis of the fungal pathogen. researchgate.net This membrane-targeted mechanism is often accompanied by the accumulation of intracellular reactive oxygen species (ROS), which contributes to cellular damage. researchgate.net
In addition to its direct effects on the fungal cell, ursolic acid has been found to target specific fungal enzymes. e-jmi.org While the specific enzymes are not always fully elucidated in the literature, this represents a key area of its antifungal action. e-jmi.org Research on other pathogenic fungi has also pointed to the ability of ursolic acid to interfere with fungal growth and development. For instance, it has shown activity against Candida albicans and various phytopathogenic fungi. researchgate.nete-jmi.org
The table below summarizes the observed antifungal mechanisms of Ursolic Acid.
| Fungal Species | Observed Mechanism of Action | Reference |
| Alternaria alternata | Disturbance of membrane permeability and integrity | researchgate.net |
| Alternaria alternata | Intracellular ROS accumulation | researchgate.net |
| Various Fungi | Targeting of specific fungal enzymes | e-jmi.org |
Viral Replication Cycle Interference Studies
Ursolic acid, a pentacyclic triterpenoid found in numerous plants, has demonstrated significant potential as an antiviral agent by interfering with multiple stages of the viral replication cycle. researchgate.netnih.govresearchgate.net Preclinical and in vitro studies have elucidated its mechanisms of action against a variety of viruses, showcasing its ability to inhibit viral entry, replication, protein synthesis, and assembly. researchgate.netnih.govresearchgate.net
Research has shown that ursolic acid can effectively block the initial stages of viral infection. For instance, it has been observed to inhibit the entry of the influenza A (H5N1) virus. nih.gov In studies involving herpes simplex virus (HSV), ursolic acid has demonstrated the ability to block the early stages of viral adsorption and replication. nih.gov Furthermore, it has been shown to interfere with the binding of SARS-CoV-2 to the angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. nih.govnih.gov
Beyond viral entry, ursolic acid has been found to disrupt the replication machinery of several viruses. It is a known inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the production of mature viral proteins. nih.govmdpi.com Similarly, it targets the NS5B RNA-dependent polymerase of the hepatitis C virus (HCV), thereby inhibiting its replication. nih.gov In the case of rotavirus, ursolic acid has been shown to inhibit its replication, leading to a decrease in viral titer and the levels of key viral proteins. nih.gov This inhibition also affects the formation of viroplasms, which are essential for viral replication. nih.govresearchgate.net Studies on infectious hematopoietic necrosis virus (IHNV) have also revealed that ursolic acid can inhibit viral gene expression. researchgate.net
The inhibitory effects of ursolic acid extend to the later stages of the viral life cycle as well. In rotavirus infections, it has been observed to affect the maturation of viral particles, a process that occurs in the endoplasmic reticulum. nih.govnih.gov For porcine reproductive and respiratory syndrome virus (PRRSV), derivatives of ursolic acid have been shown to directly inactivate virions, thereby affecting all stages of the viral life cycle, including assembly and release. rsc.orgrsc.orgrsc.org
The broad-spectrum antiviral activity of ursolic acid is further highlighted by its effectiveness against a range of other viruses. It has been shown to limit the proliferation and spread of enterovirus 71 (EV71) and coxsackievirus B1. nih.govnih.gov Additionally, it is a potent and selective inhibitor of human papillomavirus (HPV). nih.gov
Table 1: Effect of Ursolic Acid on Different Stages of the Viral Replication Cycle
| Virus | Stage of Replication Cycle Affected | Research Findings | Citation |
|---|---|---|---|
| Influenza A (H5N1) | Viral Entry | Inhibits viral entry into host cells. | nih.gov |
| Herpes Simplex Virus (HSV) | Adsorption and Replication | Blocks early stages of viral adsorption and replication. | nih.gov |
| SARS-CoV-2 | Viral Entry | Inhibits the binding of the virus to the ACE2 receptor. | nih.govnih.gov |
| HIV-1 | Protein Synthesis | Inhibits HIV-1 protease, an enzyme crucial for producing mature viral proteins. | nih.govmdpi.com |
| Hepatitis C Virus (HCV) | Replication | Inhibits the NS5B RNA-dependent polymerase. | nih.gov |
| Rotavirus | Replication and Maturation | Inhibits replication, reduces viral titer, decreases viral protein levels, and affects viral particle maturation. | nih.govnih.govresearchgate.net |
| Infectious Hematopoietic Necrosis Virus (IHNV) | Gene Expression | Inhibits viral gene expression. | researchgate.net |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Multiple Stages | Derivatives directly inactivate virions, affecting viral entry, replication, and release. | rsc.orgrsc.orgrsc.org |
| Enterovirus 71 (EV71) & Coxsackievirus B1 | Proliferation and Spread | Interferes with infection and replication phases. | nih.govnih.gov |
| Human Papillomavirus (HPV) | Replication | Acts as a potent and selective inhibitor. | nih.gov |
Table 2: Investigated Viruses and Effects of Ursolic Acid
| Virus Investigated | In Vitro/Preclinical Model | Key Findings | Citation |
|---|---|---|---|
| Human Immunodeficiency Virus (HIV-1) | In vitro | Inhibition of HIV-1 protease. | nih.govmdpi.com |
| Hepatitis C Virus (HCV) | In vitro | Inhibition of NS5B RNA-dependent polymerase. | nih.gov |
| Herpes Simplex Virus (HSV) | In vitro | Blocks early stages of adsorption and replication. | nih.gov |
| Rotavirus | In vitro (MA104 cells) | Inhibits replication, reduces viral proteins (VP6, NSP2), and affects viroplasm formation. | nih.govresearchgate.net |
| Influenza A Virus (H5N1) | In vitro | Potent inhibitor of viral entry. | nih.gov |
| Enterovirus 71 (EV71) & Coxsackievirus B1 | In vitro | Interferes with infection and replication. | nih.govnih.gov |
| Human Papillomavirus (HPV) | In vitro | Potent and selective inhibitor. | nih.gov |
| SARS-CoV-2 | In vitro | May inhibit the main protease and interfere with binding to the ACE2 receptor. | nih.govnih.gov |
| Infectious Hematopoietic Necrosis Virus (IHNV) | In vitro (EPC cells) and in vivo (rainbow trout) | Inhibits viral gene expression and increases survival rate in fish. | researchgate.net |
| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | In vitro (MARC-145 cells and primary porcine alveolar macrophages) | Derivatives directly inactivate virions, affecting multiple stages of the life cycle. | rsc.orgrsc.orgrsc.org |
| Micropterus salmoides rhabdovirus (MSRV) | In vitro and in vivo (largemouth bass) | Effectively inhibits viral replication in vitro and increases survival rate in fish. | frontiersin.org |
Pharmacokinetic and Metabolic Fate Investigations in Preclinical Models
Absorption and Bioavailability Studies in Animal Models
Ursolic acid is generally absorbed through the intestine, primarily via passive diffusion. researchgate.netresearchgate.net However, its low aqueous solubility and permeability significantly limit its oral bioavailability. researchgate.netresearchgate.netmazums.ac.irnih.gov
Studies in rats have shown that oral bioavailability of ursolic acid is relatively low. For instance, in one study, oral bioavailability was reported to be 2.8% at a dose of 20 mg/kg and 1.55% at 50 mg/kg, suggesting that poor aqueous solubility interferes with its absorption. mazums.ac.irresearchgate.net Another study in rats reported a peak plasma concentration of 1.10 ± 0.31 µg/mL approximately 30 minutes after oral administration of 10 mg/kg. researchgate.netmdpi.comnih.gov
Efforts to improve ursolic acid's bioavailability have explored various formulations. Ursolic acid nanoparticles, for example, have demonstrated significantly enhanced oral bioavailability in rats. A study found that ursolic acid nanoparticles increased the oral bioavailability by 2.68 times compared to raw ursolic acid, with peak concentrations reaching 3.17 ± 0.06 mg/L for nanoparticles versus 1.01 ± 0.07 mg/L for raw ursolic acid at a dose of 100 mg/kg. tandfonline.com Pulmonary administration has also been investigated as an alternative route, showing an approximate 80-fold increase in bioavailability compared to oral administration in rats, with rapid plasma concentration increases. nih.gov
Table 1: Oral Bioavailability of Ursolic Acid in Rats
| Formulation | Dose (mg/kg) | Oral Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Reference |
| Raw Ursolic Acid | 20 | 2.8 | Not specified | Not specified | mazums.ac.irresearchgate.net |
| Raw Ursolic Acid | 50 | 1.55 | Not specified | Not specified | mazums.ac.irresearchgate.net |
| Raw Ursolic Acid | 10 | 1.10 ± 0.31 µg/mL | 0.5 h | researchgate.netnih.gov | |
| Raw Ursolic Acid | 100 | 1.01 ± 0.07 mg/L | 0.5 h | tandfonline.com | |
| Ursolic Acid Nanoparticles | 100 | 2.68 times higher than raw UA | 3.17 ± 0.06 mg/L | 0.5 h | tandfonline.com |
Distribution Profile Across Tissues and Organs in Preclinical Subjects
In animal models, ursolic acid is primarily distributed in the liver, heart, spleen, and kidneys. frontiersin.org After administration, ursolic acid and related triterpenes have been found to remain intact in tissues, with the liver often being the major organ of disposition. researchgate.netmdpi.com
In Sprague-Dawley rats administered 19.69 mg/kg of ursolic acid, tissue concentrations were measured in the liver, kidneys, spleen, heart, and lungs. frontiersin.org Similarly, studies in C57BL/6 mice indicated that ursolic acid concentrations in the liver, kidneys, and heart gradually increased over time. frontiersin.org Following oral administration of 10 mg/kg in rats, ursolic acid showed extensive tissue distribution within 1 hour. researchgate.net The lung demonstrated the highest concentration (1.5 µM), followed by decreasing concentrations in the spleen, liver, cerebrum, heart, and kidney. mdpi.comnih.gov Ursolic acid has also been detected in kidney tissue after chronic dietary administration (0.2% ursolic acid in diet over 11 weeks). alzdiscovery.org
Table 2: Tissue Distribution of Ursolic Acid in Rats (after 10 mg/kg oral dose)
| Organ | Concentration (µM) | Reference |
| Lung | 1.5 | mdpi.comnih.gov |
| Spleen | Decreasing concentration | mdpi.comnih.gov |
| Liver | Decreasing concentration | mdpi.comnih.gov |
| Cerebrum | Decreasing concentration | mdpi.comnih.gov |
| Heart | Decreasing concentration | mdpi.comnih.gov |
| Kidney | Decreasing concentration | mdpi.comnih.gov |
Metabolic Transformations and Metabolite Identification In Vitro and In Vivo
The metabolism of ursolic acid primarily occurs in the liver. frontiersin.orgfrontiersin.org In vivo studies in mice have identified seven ursolic acid metabolites, with biotransformation reactions including olefin oxidation, glycine (B1666218) conjugation, glutathione (B108866) conjugation, and glucuronic acid conjugation. rsc.orgrsc.org Olefin oxidation is considered the primary metabolic step, followed by further conjugation reactions. rsc.org
Phase I and Phase II Biotransformation Pathways
Ursolic acid undergoes both Phase I and Phase II metabolic transformations. nih.gov
Phase I Biotransformation: In mouse plasma, ursolic acid epoxides have been identified as Phase I metabolites, resulting from olefin oxidation. rsc.orgrsc.org
Phase II Biotransformation: Five Phase II metabolites have been tentatively identified in mouse urine, formed through conjugation reactions such as glycine conjugation, glutathione conjugation, and glucuronidation. rsc.orgrsc.org Water-soluble metabolites are formed in part by these Phase II conjugation processes. frontiersin.org Ursolic acid is primarily metabolized by UDP-glucuronosyltransferases (UGTs), with UGT1A3 and UGT1A4 identified as key enzymes responsible for its glucuronidation in humans. frontiersin.org
Role of Cytochrome P450 Enzymes
The metabolism of ursolic acid in the liver is closely linked to the activity of cytochrome P450 (CYP) enzymes. frontiersin.org Ursolic acid is considered a substrate for CYP450 enzymes. researchgate.net
Studies using human liver microsomes have shown that ursolic acid can inhibit the activity of certain CYP isoforms. Specifically, ursolic acid competitively inhibited CYP2C19-catalyzed S-mephenytoin 4'-hydroxylation with an IC50 (Ki) value of 119.7 (80.3) µM. capes.gov.brnih.gov While some studies suggest ursolic acid might be metabolized by CYP3A4, it has also been shown to inhibit CYP3A4 activity. researchgate.netnih.govresearchgate.net The pregnane (B1235032) X receptor (PXR), a nuclear receptor, plays a critical role in regulating the expression of various detoxification enzymes and transporters, including UGT1A1 and CYP3A4, through transcriptional control. frontiersin.org Ursolic acid has been shown to dose-dependently activate the mRNA and protein expression of PXR in HepG2 cells, although in vivo studies are still needed to confirm this. frontiersin.org
In plants, CYP716 family P450 enzymes are known to oxidize α-amyrin and β-amyrin to produce ursolic acid and oleanolic acid, respectively, highlighting their role in the biosynthesis of these triterpenoids. frontiersin.orgfrontiersin.org
Excretion Pathways and Clearance Dynamics in Preclinical Species
Biliary excretion is the primary mechanism for the elimination of ursolic acid and its metabolites. frontiersin.org Only a very small amount of ursolic acid is eliminated via renal excretion. frontiersin.org
Ursolic acid has been shown to promote bile secretion and increase the concentration of bilirubin (B190676) in bile in mice. researchgate.net This choleretic effect contributes to its excretion. researchgate.net The pharmacokinetic parameters related to distribution and elimination in rats have been observed to be similar across different oral doses (20 mg/kg and 50 mg/kg), suggesting linear kinetics within this dose range, without saturation of the elimination process. mazums.ac.irresearchgate.net
Table 3: Key Metabolic and Excretion Pathways of Ursolic Acid
| Pathway/Process | Description | Reference |
| Metabolic Transformations | ||
| Phase I Metabolism | Olefin oxidation, leading to UA epoxides. | rsc.orgrsc.org |
| Phase II Metabolism | Glycine conjugation, glutathione conjugation, glucuronidation. | rsc.orgrsc.org |
| Enzymatic Involvement | ||
| Cytochrome P450 (CYP) | Metabolism in liver; UA is a substrate and can inhibit certain CYP isoforms (e.g., CYP2C19). | frontiersin.orgresearchgate.netcapes.gov.brnih.gov |
| UDP-Glucuronosyltransferases (UGTs) | Main enzymes for glucuronidation (e.g., UGT1A3, UGT1A4). | frontiersin.org |
| Pregnane X Receptor (PXR) | UA can activate PXR, which regulates CYP3A4 and UGT1A1 expression. | frontiersin.org |
| Excretion Pathways | ||
| Biliary Excretion | Main elimination route for UA and its metabolites. | frontiersin.org |
| Renal Excretion | Very limited elimination. | frontiersin.org |
Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone in the analysis of ursolic acid due to its exceptional sensitivity, selectivity, and ability to handle complex samples without extensive pre-treatment. This technique couples the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. For ursolic acid, a non-volatile and relatively polar compound, LC is ideal for separating it from co-eluting compounds in a matrix. The subsequent MS/MS detection provides highly specific and sensitive quantification by monitoring characteristic precursor-ion-to-product-ion transitions.
LC-MS/MS methods for ursolic acid often employ reversed-phase columns (e.g., C18) with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of an acid modifier (e.g., formic acid) to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in negative ion mode is commonly preferred for ursolic acid due to the presence of its carboxylic acid group, which readily deprotonates, forming [M-H]- ions. Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry (MS/MS) is widely used for quantification, offering high specificity and minimizing matrix effects.
Research Findings and Applications:
Biological Samples: LC-MS/MS has been extensively applied for the quantification of ursolic acid in biological matrices such as plasma, urine, and tissue homogenates to study its absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, a method for quantifying ursolic acid in rat plasma utilized a C18 column and a mobile phase of acetonitrile and 0.1% formic acid in water, achieving a lower limit of quantification (LLOQ) of 5 ng/mL. The method demonstrated good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies.
Plant Extracts: The quantification of ursolic acid in various plant materials, including medicinal herbs (e.g., Rosmarinus officinalis, Prunella vulgaris, Hedyotis diffusa) and fruit peels (e.g., apple, pear), is crucial for quality control and standardization of herbal products. LC-MS/MS methods allow for the simultaneous determination of ursolic acid alongside other triterpenoids and active compounds. A study quantifying ursolic acid in Hedyotis diffusa used an LC-MS/MS method with a detection limit of 0.05 µg/mL and a quantification limit of 0.15 µg/mL, showcasing its utility for complex plant matrices.
Food Products: Analysis of ursolic acid in food matrices like apple peels or olive oil often involves LC-MS/MS. A method for quantifying ursolic acid in apple peel extracts reported high recovery rates (95-101%) and good precision, indicating its reliability for food quality assessment.
Table 7.1: Representative LC-MS/MS Applications for Ursolic Acid Quantification
| Matrix | LC Column Type | Mobile Phase | Ionization Mode | LLOQ (or LOD/LOQ) | Key Application | Reference |
| Rat Plasma | C18 | Acetonitrile/0.1% Formic Acid in Water | ESI-Negative | 5 ng/mL | Pharmacokinetic Studies | |
| Hedyotis diffusa | C18 | Acetonitrile/0.1% Formic Acid in Water | ESI-Negative | LOQ: 0.15 µg/mL | Quality Control of Herbal Medicine | |
| Apple Peel Extract | C18 | Methanol/Water with Formic Acid | ESI-Negative | Not specified, high recovery | Food Quality Assessment | |
| Human Plasma | C18 | Acetonitrile/0.2% Formic Acid in Water | ESI-Negative | 0.5 ng/mL | Clinical Pharmacokinetics |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique primarily used for the separation and identification of volatile and semi-volatile compounds. While ursolic acid itself is a non-volatile triterpenoid (B12794562), it can be analyzed by GC-MS after chemical derivatization to increase its volatility and thermal stability. Derivatization typically involves converting the hydroxyl and carboxylic acid groups into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers and methyl esters, respectively.
Common derivatization reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The derivatized ursolic acid can then be separated on non-polar or moderately polar capillary columns (e.g., DB-5ms, HP-5ms) and detected by electron ionization (EI) mass spectrometry. GC-MS provides characteristic fragmentation patterns that aid in the definitive identification of derivatized ursolic acid.
Research Findings and Applications:
Plant Extracts: GC-MS, following derivatization, has been utilized for the qualitative and quantitative analysis of ursolic acid in various plant materials. For instance, a method was developed for the determination of ursolic acid in olive leaves, where the sample was extracted, and ursolic acid was derivatized with BSTFA before GC-MS analysis. This approach allowed for the identification and quantification of ursolic acid in complex matrices, providing valuable data for the chemical profiling of plant extracts.
Herbal Medicines: The technique has also been applied in the analysis of traditional herbal medicines containing ursolic acid. The derivatization step, while adding complexity, ensures that the compound can be effectively analyzed by GC-MS, offering a complementary approach to LC-based methods, particularly when a comprehensive volatile and semi-volatile profile of the sample is desired.
Table 7.2: Representative GC-MS Applications for Ursolic Acid Quantification (after derivatization)
| Matrix | Derivatization Reagent | GC Column Type | Ionization Mode | Key Application | Reference |
| Olive Leaves | BSTFA | DB-5ms | EI | Chemical Profiling of Plant Extracts | |
| Herbal Medicines | BSTFA/MSTFA | HP-5ms | EI | Quality Control and Authentication |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ursolic acid and its derivatives, as well as for its direct quantification. Unlike chromatographic methods that rely on separation, NMR provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei (most commonly 1H and 13C).
Structural Confirmation: 1H NMR and 13C NMR spectra provide characteristic signals for the various protons and carbons in the ursolic acid molecule, including those of the methyl groups, the hydroxyl group, the double bond, and the carboxylic acid group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning complex spectral signals and confirming the connectivity of atoms, thus unequivocally identifying ursolic acid. The unique chemical shifts and coupling constants serve as a fingerprint for the compound. For example, the characteristic olefinic proton signal around δ 5.2 ppm (H-12) and the methyl signals are key indicators for ursolic acid.
Quantitative NMR (qNMR): qNMR is a powerful technique for the direct quantification of ursolic acid without the need for reference standards of the analyte itself, relying instead on an accurately weighed internal standard with known purity. The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This allows for the absolute quantification of ursolic acid in complex mixtures, provided there are well-resolved signals and a suitable internal standard (e.g., maleic acid, dimethyl sulfone). qNMR is particularly valuable for purity assessment of ursolic acid standards and for quantifying it in complex natural product extracts where matrix effects can complicate other analytical methods. The high reproducibility and non-destructive nature of NMR make it an attractive option for quality control and research.
Research Findings and Applications:
Purity Assessment: qNMR has been successfully applied to determine the purity of ursolic acid reference standards, which is crucial for accurate quantification in other analytical methods.
Quantification in Extracts: Studies have demonstrated the use of qNMR for the direct quantification of ursolic acid in various plant extracts, such as those from Rosmarinus officinalis, where it can be quantified alongside other triterpenoids like oleanolic acid, by selecting distinct, non-overlapping proton signals.
Table 7.3: Key NMR Spectral Characteristics for Ursolic Acid (Illustrative)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Example) |
| 1H | ~5.2 | t | H-12 (olefinic) |
| 1H | ~3.2 | dd | H-3 (hydroxyl-bearing) |
| 13C | ~180 | s | C-28 (carboxylic acid) |
| 13C | ~125, ~138 | d, s | C-12, C-13 (olefinic) |
Spectrophotometric and Spectrofluorometric Assays
Spectrophotometric and spectrofluorometric assays offer relatively simple, rapid, and cost-effective methods for the detection and quantification of ursolic acid, particularly in situations where high-throughput analysis or less sophisticated instrumentation is required. These methods rely on the interaction of light with the analyte.
Spectrophotometric Assays (UV-Vis): Ursolic acid itself does not possess strong chromophores that absorb significantly in the UV-Vis region, making direct UV-Vis spectrophotometry challenging for its specific quantification in complex matrices. However, colorimetric reactions can be employed where ursolic acid reacts with specific reagents to form a colored product that can be quantified by its absorbance. A common approach involves the use of vanillin-sulfuric acid reagent, which reacts with triterpenoids to produce a colored complex. The absorbance of this complex is then measured at a specific wavelength (e.g., around 540-550 nm). While this method is sensitive, it is generally non-specific for ursolic acid and will react with other triterpenoids present in the sample, thus requiring careful sample preparation or prior separation if specific quantification is needed.
Spectrofluorometric Assays: Spectrofluorometry, which measures the fluorescence emitted by a substance, can offer higher sensitivity than spectrophotometry. However, ursolic acid is not inherently fluorescent. Similar to spectrophotometry, derivatization or complexation with fluorescent reagents would be necessary to develop a spectrofluorometric assay for ursolic acid. This approach is less common for ursolic acid compared to spectrophotometric methods due to the complexity of developing specific fluorescent probes for triterpenoids.
Research Findings and Applications:
Table 7.4: Representative Spectrophotometric Assay for Ursolic Acid (Indirect Quantification)
| Assay Type | Reagent Used | Wavelength (nm) | Specificity | Key Application | Reference |
| Spectrophotometric | Vanillin-Sulfuric Acid | ~540-550 | Non-specific (for total triterpenoids) | Estimation of Total Triterpenoid Content |
Immunoassays for Specific Detection
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific approach for the detection and quantification of small molecules like ursolic acid. These methods rely on the specific binding between an antigen (ursolic acid) and its corresponding antibody. The development of immunoassays for small molecules, often referred to as haptens, requires the conjugation of the hapten to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to elicit an immune response and produce specific antibodies.
Once antibodies are produced (polyclonal or monoclonal), competitive ELISA formats are typically employed for quantification. In a competitive ELISA, a fixed amount of enzyme-labeled ursolic acid competes with unlabeled ursolic acid in the sample for a limited number of antibody binding sites. The amount of bound enzyme-labeled ursolic acid is inversely proportional to the concentration of ursolic acid in the sample, which is then quantified by measuring the enzymatic reaction product.
Research Findings and Applications:
Specific Detection in Complex Matrices: Immunoassays, once developed, can provide rapid and high-throughput screening for ursolic acid in various matrices, including biological fluids and plant extracts, with minimal sample preparation. The high specificity of antibody-antigen interactions allows for the detection of ursolic acid even in the presence of structurally similar compounds.
Development Challenges: The primary challenge in developing immunoassays for ursolic acid lies in the successful synthesis of immunogens (ursolic acid conjugated to a carrier protein) and the subsequent generation of high-affinity and specific antibodies. However, once established, these assays can be very powerful. Studies have reported the successful development of immunoassays for other triterpenoids, indicating the feasibility of similar approaches for ursolic acid, though specific published immunoassays solely for ursolic acid are less common compared to chromatographic methods. The development of such assays would significantly benefit high-throughput screening in drug discovery and pharmacokinetic studies.
Table 7.5: Principles of Immunoassay for Ursolic Acid Detection
| Principle | Key Component | Application | Advantages | Challenges |
| Antigen-Antibody Binding | Specific Antibodies (Polyclonal/Monoclonal) | High-throughput screening, Sensitive detection in complex matrices | High sensitivity, High specificity, Rapid analysis | Immunogen synthesis, Antibody generation, Cross-reactivity with similar compounds |
Nanotechnology and Advanced Delivery Systems Research for Ursolic Acid
Encapsulation in Nanoparticles for Enhanced Delivery in Preclinical Research
Encapsulation of ursolic acid within various nanoparticle formulations has been a primary strategy to improve its solubility, stability, and cellular uptake in preclinical studies.
Liposomal Formulations and Cellular Uptake Mechanisms
Liposomes, self-assembling spherical vesicles composed of lipid bilayers, have been widely explored for encapsulating ursolic acid due to their biocompatibility and ability to deliver hydrophobic drugs frontiersin.orgnih.govajol.info. These formulations can significantly enhance the systemic bioavailability and therapeutic efficacy of UA dovepress.comacs.org.
Research has demonstrated that liposomal encapsulation improves the cellular uptake of ursolic acid, primarily through endocytosis and enhanced drug diffusion into cells ajol.info. For instance, a study evaluating paclitaxel (B517696) and ursolic acid co-loaded liposomes (UA-PTX-LiP) in human head and neck cancer (HSC-3) cell lines showed significantly improved in vitro cellular uptake and cytotoxicity compared to free UA and paclitaxel ajol.info. The liposomal formulation led to increased intracellular drug accumulation, resulting in greater activation of caspase-3 and induction of apoptosis ajol.info. The prepared UA-PTX-LiP had a size of 126.5 ± 3.22 nm and exhibited higher cytotoxic effects, with a lower IC50, than pure paclitaxel or paclitaxel-loaded liposomes ajol.info.
Furthermore, folate-targeted ursolic acid stealth liposomes (FTL-UA) have shown enhanced cellular uptake in folate-receptor (FR) positive cells compared to non-targeted PEGylated liposomes (PL-UA) in in vitro studies acs.orgresearchgate.net. This receptor-mediated endocytosis mechanism led to increased cytotoxicity and higher apoptosis induction by FTL-UA acs.orgresearchgate.net. Pharmacokinetic assessments in preclinical models demonstrated a significant advantage in systemic bioavailability for FTL-UA (AUC = 218.32 mg/L·h, t1/2 = 7.61 h) over free UA (AUC = 36.88 mg/L·h, t1/2 = 0.78 h) acs.orgresearchgate.net.
Table 1: Preclinical Data on Ursolic Acid Liposomal Formulations
| Formulation Type | Cell Line/Model | Key Finding (In Vitro) | Particle Size (nm) | Encapsulation Efficiency (%) | Pharmacokinetic Improvement (FTL-UA vs. Free UA) | Reference |
| UA-PTX-LiP | HSC-3 cells | Enhanced cytotoxicity (lower IC50) and cellular uptake; increased apoptosis. | 126.5 ± 3.22 | Not specified | Not applicable | ajol.info |
| FTL-UA | FR-positive cells (in vitro) | Enhanced cellular uptake, cytotoxicity, and apoptosis. | 160.1 | 88.9 | AUC: 218.32 mg/L·h (FTL-UA) vs. 36.88 mg/L·h (Free UA); t1/2: 7.61 h (FTL-UA) vs. 0.78 h (Free UA) | acs.orgresearchgate.net |
Polymeric Nanoparticles for Controlled Release
Polymeric nanoparticles, often formed from biocompatible and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) and polyhydroxybutyrate (B1163853) (PHB), are designed to provide controlled release of encapsulated drugs frontiersin.orgalzdiscovery.orgacs.orgnih.govresearchgate.net. Their core-shell structure, with a hydrophobic core for drug loading and a hydrophilic shell for stability, helps prevent rapid clearance by the reticuloendothelial system (RES) and prolongs circulation time frontiersin.org.
Studies have shown that PLGA nanoparticles containing UA exhibit significant concentration-dependent cytotoxicity against various cancer cell lines, including B16-F10 mouse melanoma cells and cervical cancer cell lines (SiHA, CaSki, and HeLa) nih.gov. For instance, UA-loaded PLGA nanoparticles demonstrated an IC50 of 18 µM in B16-F10 cells, significantly lower than free UA's IC50 of 60 µM nih.gov. These nanoparticles often display a biphasic release pattern, with an initial burst release followed by sustained release of UA nih.gov.
Polyhydroxybutyrate (PHB) nanoparticles have also been utilized to enhance the bioavailability and delivery of UA against cancer cells, such as HeLa cells researchgate.net. PHB nanoparticles loaded with UA showed an average size of 150–200 nm and an encapsulation potential of 54% researchgate.net. In vitro cytotoxicity studies revealed maximum drug delivery efficiency and increased cell death at 96 hours, indicating a sustained release profile researchgate.net. Chitosan-coated PLGA nanoparticles loaded with UA (UA-PLGA/CS NPs) were found to be spherical with an approximate size of 250 nm and an encapsulation efficiency of 25% acs.org. These nanoparticles significantly enhanced the anticancer activity of UA in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values of 26.74 µM and 40.67 µM, respectively, compared to free UA (90.25 µM and 85.63 µM) acs.org. This improved efficacy was attributed to enhanced cellular uptake acs.org.
Table 2: Preclinical Data on Ursolic Acid Polymeric Nanoparticle Formulations
| Formulation Type | Cell Line/Model | Key Finding (In Vitro) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| PLGA NPs | B16-F10 cells | Enhanced cytotoxicity (IC50 = 18 µM vs. 60 µM for free UA). Biphasic release. | Not specified | Not specified | nih.gov |
| PHB NPs | HeLa cells | Enhanced bioavailability and delivery; maximum cytotoxicity at 96h. | 150–200 | 54 | researchgate.net |
| UA-PLGA/CS NPs | MCF-7, MDA-MB-231 cells | Enhanced anticancer activity (IC50: 26.74 µM in MCF-7, 40.67 µM in MDA-MB-231 vs. 90.25 µM and 85.63 µM for free UA). | ~250 | 25 | acs.org |
Solid Lipid Nanoparticles and Nanosuspensions
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) represent alternative lipid-based nanoparticle systems for delivering hydrophobic compounds like ursolic acid nih.govresearchgate.netmdpi.com. SLNs consist of a solid lipid matrix, while NLCs incorporate liquid lipids within the solid matrix, offering advantages such as improved drug loading capacity and enhanced colloidal stability mdpi.com. These systems are generally considered less toxic than polymeric nanoparticles and more stable than liposomes mdpi.com.
Preclinical studies have demonstrated the potential of UA-loaded NLCs. For instance, UA-NLCs developed for experimental visceral leishmaniasis exhibited a spherical shape with a size of 266 nm, low polydispersity (PDI = 0.18), and good colloidal stability (−29.26 mV) nih.govresearchgate.netmdpi.com. In vivo studies showed that UA-NLCs significantly reduced splenic and hepatic parasitism compared to free UA nih.govmdpi.com.
Nanosuspensions, another approach to improve the solubility and bioavailability of poorly water-soluble drugs, have also been developed for ursolic acid researchgate.net. An optimized ursolic acid nanosuspension showed a particle size of 246.4 nm, a polydispersity index of 0.206, and a zeta potential of −31.2 ± 5.17 mV researchgate.net. This nanosuspension significantly reduced elevated blood glucose levels in a dose-dependent manner in preclinical models of type II diabetes, along with prominent lipid-lowering and antioxidant effects, highlighting its improved antidiabetic activity due to enhanced bioavailability researchgate.net.
Table 3: Preclinical Data on Ursolic Acid Solid Lipid Nanoparticles and Nanosuspensions
| Formulation Type | Key Characteristics (Particle Size, PDI, Zeta Potential) | Key Finding (Preclinical) | Reference |
| UA-NLC | Size: 266 nm; PDI: 0.18; Zeta Potential: −29.26 mV | Significant reduction in splenic and hepatic parasitism in experimental visceral leishmaniasis. | nih.govresearchgate.netmdpi.com |
| UA Nanosuspension | Size: 246.4 nm; PDI: 0.206; Zeta Potential: −31.2 ± 5.17 mV | Significant reduction in elevated blood glucose, lipid-lowering, and antioxidant effects in type II diabetes models. | researchgate.net |
| UA-SLN | Size: <250 nm (optimized 246.6 nm); Zeta Potential: -26.1 mV | Biphasic drug release (initial burst, then sustained up to 8 hours); potential for topical acne treatment. | humanjournals.com |
Strategies for Improving Bioavailability and Targeting in Preclinical Studies
Beyond encapsulation, other strategies focus on modifying the ursolic acid molecule or its delivery system to enhance its systemic availability and direct it to specific cellular or tissue targets.
Prodrug Design for Enhanced Solubility and Permeability
Prodrug design involves chemically modifying a drug into an inactive or less active form that undergoes enzymatic or chemical conversion in vivo to release the active parent drug nih.gov. This strategy is particularly useful for improving the physicochemical properties of drugs like ursolic acid, such as solubility and permeability nih.govvcu.edu.
Preclinical research has explored prodrug approaches to enhance the oral bioavailability of ursolic acid. For instance, the development of salt complexes, such as dicholine ursolate (UAdC-W), has significantly improved the aqueous solubility of UA vcu.edu. In silico predictions indicated that UA combined with dehydroepiandrosterone (B1670201) (DHEA) and UAdC with DHEA could substantially increase the oral bioavailability (Foral) of UA. Specifically, at a 40 mg dose, UA with DHEA was predicted to increase Foral from 4% to 53%, and UAdC with DHEA from 4% to 68% vcu.edu. At an 80 mg dose, these combinations were predicted to increase Foral from 3% to 38% and 65%, respectively vcu.edu. These findings suggest that prodrug strategies can effectively address the low solubility and extensive pre-systemic metabolism issues of UA vcu.edu.
Other derivatives of UA, such as those with a succinyl moiety at the C-3 position or an isopropyl ester at the C-28 position, have demonstrated significantly improved antiproliferative activity, likely due to enhanced cell permeability of these ester prodrug forms nih.gov.
Receptor-Mediated Targeting Approaches in In Vitro Systems
Receptor-mediated targeting involves functionalizing drug delivery systems with ligands that specifically bind to receptors overexpressed on the surface of target cells, thereby facilitating selective uptake frontiersin.orgnih.gov. This approach enhances the specificity and efficacy of ursolic acid delivery while minimizing off-target effects.
A prominent example in preclinical and in vitro studies is the use of folate receptor (FR)-mediated targeting frontiersin.orgacs.orgresearchgate.netalzdiscovery.orgrsc.org. Many tumor cells overexpress folate receptors, making them attractive targets for drug delivery researchgate.net. By conjugating folic acid to ursolic acid-loaded nanoparticles, researchers can achieve enhanced cellular uptake in FR-positive cancer cells acs.orgresearchgate.netalzdiscovery.orgrsc.org.
For instance, a smart pH-responsive mesoporous nanosphere system (UA@M-CS-FA) functionalized with folic acid (FA) and pH-sensitive chitosan (B1678972) (CS) was designed for targeted delivery of UA to FR-positive HeLa cancer cells rsc.org. These nanospheres, with a mean diameter below 150 nm and a zeta potential of approximately -20 mV, exhibited a pH-sensitive release profile and high cellular uptake in FR-overexpressing cells rsc.org. In vitro cellular assays confirmed that UA@M-CS-FA inhibited cancer cell growth, invasion, and migration, inducing apoptosis and cell cycle arrest rsc.org. Similarly, folate-targeted ursolic acid stealth liposomes (FTL-UA) demonstrated that FR-positive cells endocytosed more targeted liposomes than non-targeted ones, leading to increased cytotoxicity and apoptosis in vitro acs.orgresearchgate.net.
In Vitro and In Vivo Evaluation of Delivery System Performance in Preclinical Models
Preclinical studies, encompassing both in vitro (cell-based) and in vivo (animal model) evaluations, are critical for assessing the performance, efficacy, and safety of ursolic acid nano-delivery systems. These evaluations provide crucial insights into cellular uptake, cytotoxicity, bioavailability, tissue distribution, and therapeutic outcomes.
Liposomal Delivery Systems
Liposomes, as biocompatible lipid vesicles, have been extensively investigated for ursolic acid encapsulation to improve its solubility and systemic circulation.
In Vitro Evaluation:
Folate-targeted Ursolic Acid Stealth Liposomes (FTL-UA) demonstrated enhanced cellular uptake and increased cytotoxicity in folate-receptor (FR) positive cells (e.g., human epidermoid carcinoma KB cells) compared to non-targeted PEGylated liposomes (PL-UA). FTL-UA induced higher apoptosis rates in these cells. ajopred.com
Co-loaded liposomes containing ursolic acid and paclitaxel (UA-PTX-LiP) showed significantly enhanced cytotoxicity and lower IC50 values in HSC-3 human head and neck cancer cell lines compared to individual paclitaxel liposomes. Fluorescent microscopy confirmed the internalization ability of UA-PTX-LiP, suggesting improved drug diffusion into cells and greater apoptosis induction. nih.gov
In Vivo Evaluation:
Pharmacokinetic assessments of FTL-UA in Balb/c nu/nu mice revealed significant advantages in systemic bioavailability over free ursolic acid. The Area Under the Curve (AUC) for FTL-UA was 218.32 mg/L·h with a half-life (t1/2) of 7.61 h, markedly higher than free UA (AUC = 36.88 mg/L·h, t1/2 = 0.78 h). ajopred.com
In vivo, FTL-UA exhibited significantly higher inhibition of human epidermoid carcinoma (KB) tumors in Balb/c nu/nu mice compared to PL-UA or free UA, indicating improved antitumor efficacy. ajopred.com
PEGylated ursolic acid liposomes have been shown to extend the circulation time of the drug in the circulatory system, leading to a slow-release effect and higher plasma concentrations compared to non-PEGylated liposomes or free UA solutions. rsc.org
Table 1: Performance of Ursolic Acid Liposomal Delivery Systems
| Delivery System Type | Key Characteristics | In Vitro Performance | In Vivo Performance | Reference |
| Folate-Targeted Stealth Liposomes (FTL-UA) | Mean diameter: 160.1 nm, Zeta potential: -21.2 mV, Entrapment efficiency: 88.9% | Enhanced cellular uptake, increased cytotoxicity, higher apoptosis in FR-positive cells. | Improved systemic bioavailability (AUC = 218.32 mg/L·h, t1/2 = 7.61 h), significantly higher tumor inhibition in KB xenograft mice. | ajopred.com |
| Co-loaded Liposomes (UA-PTX-LiP) | Size: 126.5 ± 3.22 nm | Enhanced cytotoxicity, lower IC50, improved cellular uptake, greater apoptosis induction in HSC-3 cells. | Enhanced therapeutic potential in head-and-neck cancer (inferred from in vitro efficacy). | nih.gov |
Polymeric Nanoparticles
Polymeric nanoparticles, often composed of biodegradable polymers like poly(DL-lactide-co-glycolide) (PLGA), offer controlled release and improved drug stability.
In Vitro Evaluation:
Ursolic acid nanoparticles (UA-NPs) prepared with PLGA demonstrated higher cytotoxicity and increased cellular uptake in B16F10 mouse melanoma cell lines compared to the free drug. nih.govfishersci.pt
UA-loaded polymeric nanoparticles, using methoxy (B1213986) poly(ethylene glycol)-polycaprolactone (mPEG-PCL) block copolymers, effectively transported UA into SGC7901 gastric cancer cells, localizing around the nuclei. These UA-NPs significantly induced more cell death and apoptosis at equivalent doses. guidetopharmacology.org
PLGA nanoparticles loaded with mixtures of ursolic acid and oleanolic acid showed cell-specific cytotoxic activity in HepG2 (human hepatoma), Caco-2 (human epithelial colorectal adenocarcinoma), and Y-79 (human retinoblastoma) cell lines. 36.112.18
Ursolic acid nanoparticles (UANs) prepared by emulsion solvent evaporation showed significantly improved equilibrium solubility: 13.48 times higher in simulated gastric fluid, 11.79 times in simulated intestinal fluid, and 23.99 times in deionized water compared to raw UA. nih.gov
In Vivo Evaluation:
In mouse xenograft models, UA-NPs significantly suppressed cervical cancer cell proliferation, invasion, and migration, and reduced tumor size in SiHa-induced xenograft mice. citeab.com
Radiolabeled UA-NPs exhibited slower blood clearance and comparatively high uptake in the tumor region, as evidenced by biodistribution and scintigraphic studies in tumor-bearing mice, proving their tumor-targeting potential in B16F10 melanoma cell lines. nih.govfishersci.pt
Oral administration of UANs in rats significantly enhanced UA concentration in plasma, with the AUC increasing 2.68 times compared to raw UA (16.785 mg·l−1 h−1 for UANs vs. 6.27 mg·l−1 h−1 for raw UA). nih.gov
Table 2: Performance of Ursolic Acid Polymeric Nanoparticles
| Delivery System Type | Key Characteristics | In Vitro Performance | In Vivo Performance | Reference |
| PLGA Nanoparticles (UA-NPs) | Particle size: 154 ± 4.56 nm | Higher cytotoxicity, increased cellular uptake in B16F10 melanoma cells. | Slower blood clearance, high tumor uptake, reduced tumor volume in cervical cancer xenograft models. | citeab.comnih.govfishersci.pt |
| mPEG-PCL Nanoparticles | Effective transport into SGC7901 gastric cancer cells, enhanced cell death and apoptosis. | Not specified for in vivo. | guidetopharmacology.org | |
| Ursolic Acid Nanoparticles (UANs) | MPS: 157.5 ± 28.0 nm, PI: 0.005, Zeta potential: 20.33 ± 1.67 mV | Increased equilibrium solubility (e.g., 23.99x in deionized water). | Oral bioavailability (AUC) increased 2.68 times compared to raw UA. | nih.gov |
Polymeric Micelles
Polymeric micelles, formed from amphiphilic block copolymers, can encapsulate hydrophobic drugs in their core, improving solubility and bioavailability.
In Vitro Evaluation:
Ursolic acid-loaded polymeric micelles (UA-PMs) demonstrated a pH-sensitive release profile, with approximately 65% of UA released within 24 hours at pH 5.5 (tumor microenvironment pH) compared to approximately 50% released over 96 hours at pH 7.4. mdpi.comspringermedizin.de
UA-PMs significantly enhanced cell-growth and cell-migration inhibition effects against human hepatocellular carcinoma cells (HepG2) without showing toxicity to normal liver cells (L-02). mdpi.comspringermedizin.de
In Vivo Evaluation:
In vivo studies confirmed that UA-PMs could suppress the tumor growth of H22 xenografts and prolong the survival time of tumor-bearing mice, indicating their potential in liver cancer therapy. mdpi.comspringermedizin.de
A novel redox-responsive ursolic acid polymeric prodrug system, self-assembling into micelles (U-SS-M) of ~62.5 nm diameter, showed prolonged circulation in blood and favored accumulation in osteosarcoma tissue in MG-63 cancer xenograft mice. This targeted accumulation led to effective internalization by cancer cells and potent antitumor efficacy, driven by the glutathione-rich and acidic intracellular environment. fishersci.ca
Table 3: Performance of Ursolic Acid Polymeric Micelles
| Delivery System Type | Key Characteristics | In Vitro Performance | In Vivo Performance | Reference |
| Polymeric Micelles (UA-PMs) | pH-sensitive release (65% release at pH 5.5 in 24h vs. 50% at pH 7.4 in 96h). | Enhanced cell-growth and cell-migration inhibition in HepG2 cells. | Suppressed H22 xenograft tumor growth, prolonged survival in tumor-bearing mice. | mdpi.comspringermedizin.de |
| Redox-Responsive Polymeric Prodrug Micelles (U-SS-M) | Diameter: ~62.5 nm, Drug loading: ~16.7%, pH and reduction dual-sensitivity. | Rapid UA release in glutathione-rich, acidic intracellular environment. | Prolonged blood circulation, favored accumulation in osteosarcoma tissue, potent antitumor efficacy. | fishersci.ca |
Lipid-Based Nanocarriers (Solid Lipid Nanoparticles & Nanostructured Lipid Carriers)
Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are advanced lipid-based systems that offer advantages for hydrophobic drug delivery.
In Vitro Evaluation:
Ursolic acid-loaded nanostructured lipid carriers (UA-NLC) exhibited a nano-size range (103.7 ± 2.8 nm to 143.0 ± 3.8 nm), high drug loading capacity (12.05 ± 0.54%), and high entrapment efficiency (88.63 ± 2.7%). Ex vivo drug uptake by macrophages was also evaluated, showing UA-NLC to be more effective against various Leishmania cellular amastigotes (e.g., 12-fold against AG83 wild type) than free UA. mpg.de
UA-NLC prepared by high-pressure homogenization exhibited a spherical shape, size of 266 nm, low polydispersity (PDI = 0.18), and good colloidal stability (−29.26 mV), with an encapsulation efficiency of 59.71%. uni.lu
Solid lipid microparticles (SLMs) loaded with ursolic acid and oleanolic acid measured 0.7–0.89 µM in size, with complete in vitro release of UA at 32 hours. These SLMs efficiently reduced Mycobacterium tuberculosis (Mtb) burden in infected alveolar macrophages.
Ursolic acid loaded solid lipid nanoparticles (UA-SLN) for topical application were spherical, sized below 250 nm, had a negative zeta potential, and an entrapment efficiency of approximately 71%. They showed a biphasic drug release pattern with an initial burst followed by sustained release up to 8 hours, while minimizing systemic skin permeation.
In Vivo Evaluation:
In a study on experimental visceral leishmaniasis, UA-NLC significantly reduced splenic and hepatic parasitism in infected golden hamsters. At a dose of 1.25 mg/kg, UA-NLC decreased splenic and hepatic parasitism by 98.63% and 99.78%, respectively, which was superior to free UA (74.20% and 90.04% reduction). uni.lu
Orally effective UA-NLC suppressed parasite burden by 98.75% in an in vivo leishmaniasis study. mpg.de
Ursolic acid-rich Ocimum sanctum L. leaf extract loaded nanostructured lipid carriers (OLE-NLCs) showed enhanced transdermal flux across rat skin. In vivo anti-arthritic activity of OLE-NLC gel in rats was comparable to standard marketed diclofenac (B195802) gel for analgesic and anti-arthritic effects.
Aerosolized delivery of SLMs containing ursolic acid and oleanolic acid significantly reduced pulmonary bacterial loads and extended survival in a murine model of late-stage progressive multidrug-resistant tuberculosis (MDR-TB).
Table 4: Performance of Ursolic Acid Lipid-Based Nanocarriers
| Delivery System Type | Key Characteristics | In Vitro Performance | In Vivo Performance | Reference |
| Nanostructured Lipid Carriers (UA-NLC) | Size: 103.7-143.0 nm (or 266 nm), EE: 88.63% (or 59.71%), DL: 12.05% | More effective against Leishmania cellular amastigotes (e.g., 12-fold against AG83 wild type). | Reduced splenic (98.63%) and hepatic (99.78%) parasitism in leishmaniasis model; 98.75% parasite burden suppression orally. | mpg.deuni.lu |
| Solid Lipid Microparticles (UA/OA SLMs) | Size: 0.7–0.89 µM, complete UA release at 32h. | Efficient reduction of Mtb burden in infected alveolar macrophages. | Reduced pulmonary bacterial loads, extended survival in murine MDR-TB model. | |
| Solid Lipid Nanoparticles (UA-SLN) for topical use | Spherical, size < 250 nm, negative zeta potential, EE: ~71%. | Biphasic drug release (initial burst, then sustained up to 8h), minimized skin permeation. | Not specified for in vivo. |
Computational Approaches and in Silico Modeling for Ursolic Acid Research
Molecular Docking and Dynamics Simulations for Receptor Interaction Prediction
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as ursolic acid, will bind to a protein receptor and to assess the stability of this interaction over time.
Ligand-Protein Binding Affinity Prediction
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is quantified by a binding affinity score, typically in kcal/mol, where a more negative value indicates a stronger interaction.
Ursolic acid has been the subject of numerous molecular docking studies to predict its binding affinity with a wide range of protein targets implicated in various diseases. For instance, in the context of cancer, ursolic acid has shown a notable binding affinity for the anti-apoptotic protein Bcl-B, with a binding energy of -5.8 kcal/mol. unpaywall.org It has also demonstrated strong binding to proteins involved in lung cancer, such as TP53 and AKT1, with docking scores of -6.3 kcal/mol and -7.4 kcal/mol, respectively. ugm.ac.id
Further research has explored its potential against other diseases. Studies have shown ursolic acid to have a strong binding affinity for α-glucosidase (-8.7 kcal/mol) and iNOS (-7.5 kcal/mol), suggesting its potential in managing diabetes and inflammation. mdpi.com In the context of infectious diseases, ursolic acid has been docked against several targets in Mycobacterium tuberculosis, including the InhA enzyme, with a binding energy of -9.2 kcal/mol. researchgate.net It has also shown a high binding affinity of -8.6 kcal/mol with glutathione-s-transferase (GST) from the filarial parasite Brugia malayi. plos.org Additionally, its interaction with the main protease (6LU7) of SARS-CoV-2 has been investigated, revealing a binding affinity of -7.6 kcal/mol. unsrat.ac.id
Table 1: Predicted Binding Affinities of Ursolic Acid with Various Protein Targets
| Protein Target | Associated Disease/Function | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Bcl-B | Cancer | -5.8 | unpaywall.org |
| TP53 | Cancer | -6.3 | ugm.ac.id |
| AKT1 | Cancer | -7.4 | ugm.ac.id |
| α-glucosidase | Diabetes | -8.7 | mdpi.com |
| iNOS | Inflammation | -7.5 | mdpi.com |
| InhA | Tuberculosis | -9.2 | researchgate.net |
| Glutathione-s-transferase (BmGST) | Filariasis | -8.6 | plos.org |
| Main Protease (6LU7) | COVID-19 | -7.6 | unsrat.ac.id |
Conformational Analysis and Stability Studies
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time. This provides a more dynamic picture of the ligand-protein interaction, assessing the stability of the binding pose and revealing conformational changes.
MD simulations have been instrumental in validating the docking results of ursolic acid with various targets. For example, a 100 ns MD simulation of ursolic acid bound to the Bcl-B protein confirmed the stability of the complex, with only moderate conformational changes observed in the protein. unpaywall.org Similarly, a 30 ns simulation of the ursolic acid-InhA complex from Mycobacterium tuberculosis demonstrated its relative stability, with key hydrogen bonds being maintained. researchgate.net
Longer simulations, such as the 200 ns MD simulation of ursolic acid with the dormancy regulator DosR of Mycobacterium tuberculosis, have further substantiated its stable binding within the protein's pocket. nih.govingentaconnect.com In the context of malaria, MD simulations predicted that ursolic acid acetate (B1210297) binds stably to the N-terminal domain of Plasmodium falciparum Hsp90. malariaworld.org These stability studies are crucial for confirming the potential of ursolic acid as a viable inhibitor for these protein targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
QSAR models have been successfully developed for ursolic acid derivatives to predict their activity against various cancer cell lines. One study developed a QSAR model for the antiplasmodial activity of ursolic acid derivatives, which showed a high prediction accuracy of 96%. rsc.org Another QSAR study on ursolic acid analogues against the human lung cancer A-549 cell line identified that the Eccentric Connectivity Index, Fragment Complexity, and McGowan Volumes are important descriptors for their cytotoxic activities. whitesscience.com Furthermore, 3D-QSAR models have been developed for ursolic acid derivatives targeting the T24 bladder cancer cell line. researchgate.net These models help in guiding the semi-synthesis of novel derivatives with potentially enhanced activity. rsc.org
Network Pharmacology and Pathway Analysis for Polypharmacology Insights
Network pharmacology is an approach that analyzes the interactions between drugs, targets, and diseases from a network perspective. It is particularly useful for understanding the polypharmacology of natural products like ursolic acid, which often act on multiple targets.
Network pharmacology analyses of ursolic acid have revealed its complex mechanisms of action in various diseases. In the context of oral squamous cell carcinoma, network pharmacology identified RELA, NFKB1, and STAT3 as key targets. ijper.org A similar study on osteoporosis identified VEGFA, TP53, IL6, and CASP3 as core target genes. bvsalud.org When investigating its role in breast cancer, network pharmacology highlighted its interaction with multiple targets and pathways. researchgate.net
These studies often construct "drug-target-disease" networks to visualize the complex relationships. rsc.org For instance, in oral carcinoma, a network of 50 nodes and 88 edges was constructed to analyze the therapeutic targets of ursolic acid. ijper.org Pathway enrichment analysis, a common component of network pharmacology, has shown that ursolic acid's effects are often related to signaling pathways such as those involved in apoptosis, the JNK signaling pathway, and the PI3K-Akt signaling pathway. bvsalud.orgnih.gov This approach provides a holistic view of how ursolic acid exerts its therapeutic effects by modulating multiple biological pathways.
Future Research Directions and Emerging Paradigms in Ursolic Acid Studies
Integration with Systems Biology and Omics Technologies (Genomics, Proteomics, Metabolomics)
The advancement of ursolic acid research is progressively moving toward a systems-level understanding of its biological effects, driven by the integration of high-throughput omics technologies. This holistic approach, encompassing genomics, proteomics, and metabolomics, allows for a comprehensive mapping of the molecular landscape modulated by ursolic acid. By analyzing the intricate network of genes, proteins, and metabolites, researchers can decipher the compound's complex mechanisms of action, identify novel therapeutic targets, and discover biomarkers for predicting its efficacy. This integrated strategy marks a significant paradigm shift from traditional single-target investigations to a more encompassing view of the compound's interaction with the entire biological system.
Genomics: Unveiling the Genetic Blueprint of Ursolic Acid's Action
Genomic technologies, such as transcriptome sequencing, provide a powerful lens to examine the global changes in gene expression induced by ursolic acid. These studies have been instrumental in identifying the genetic pathways that underpin its therapeutic effects, particularly in cancer research. For instance, a transcriptomic analysis of cutaneous T-cell lymphoma cells treated with ursolic acid revealed significant alterations in 2,466 genes, with 1,941 being upregulated and 525 downregulated. tmrjournals.com This broad-scale genetic reprogramming points to a multi-pronged mechanism of action. Key signaling pathways implicated in these changes include those governed by TNF-α, NLRP1, JNK, and MDA5, which are crucial regulators of inflammation and apoptosis. tmrjournals.com
In other cancer models, such as melanoma, genomic studies have pinpointed specific genes that are critical to ursolic acid's pro-apoptotic activity. Treatment of B16F-10 melanoma cells led to the upregulation of key apoptotic genes like p53 and caspase-3, while simultaneously downregulating the anti-apoptotic gene bcl-2. nih.gov This demonstrates a targeted genetic modulation that shifts the cellular balance towards programmed cell death. These findings highlight the utility of genomics in elucidating the precise molecular switches flipped by ursolic acid to exert its anti-cancer effects.
Table 1: Selected Genes and Pathways Modulated by Ursolic Acid in Cancer Cells
| Cancer Type | Technology Used | Key Genes Modulated | Signaling Pathways Implicated | Reference |
| Cutaneous T-cell Lymphoma | Transcriptome Sequencing | 1,941 upregulated, 525 downregulated genes | TNF-α, NLRP1, JNK, MDA5 signaling | tmrjournals.com |
| Melanoma (B16F-10 cells) | Not specified | Upregulation: p53, caspase-3Downregulation: bcl-2 | NF-κB, p53-mediated, and TNF-α induced caspase-3 pathways | nih.gov |
| Non-small-cell lung carcinoma | Gene Expression Omnibus (GEO) | Downregulation: CT45A2 | β-catenin/TCF4/CT45A2 signaling | nih.gov |
Proteomics: Identifying the Protein Targets of Ursolic Acid
Proteomics offers a direct window into the functional machinery of the cell by analyzing the complete set of proteins. This approach has been pivotal in identifying the specific protein targets through which ursolic acid exerts its biological effects. In colorectal cancer cells, for example, proteomic analysis using two-dimensional gel electrophoresis and mass spectrometry identified 15 proteins whose expression levels were significantly altered by ursolic acid. nih.gov These proteins are involved in critical cellular processes such as protein folding, signal transduction, and apoptosis. nih.gov
Further investigation using advanced techniques like tandem mass tag (TMT)-based quantitative proteomics in colorectal cancer cells identified a massive shift in the proteome, with 438 proteins being upregulated and 366 downregulated following ursolic acid treatment. nih.gov This study pinpointed the 60S acidic ribosomal protein P1 (RPLP1) as a key target, whose suppression by ursolic acid leads to decreased cancer cell proliferation, migration, and invasion. nih.govresearchgate.net These proteomic findings are crucial for building a detailed map of the protein-protein interaction networks that are disrupted by ursolic acid, providing a deeper understanding of its anti-tumor mechanisms.
Table 2: Differentially Expressed Proteins in Colorectal Cancer Cells Treated with Ursolic Acid
| Protein Target | Change in Expression | Cellular Function | Proteomic Technique Used | Reference |
| RPLP1 | Downregulated | Ribosomal function, protein synthesis | TMT-based proteomics | nih.govresearchgate.net |
| ATP5B | Altered | ATP synthesis | 2-DE with MS | nih.gov |
| CALR | Altered | Calcium binding, protein folding | 2-DE with MS | nih.gov |
| HSP90B1 | Altered | Molecular chaperone, protein folding | 2-DE with MS | nih.gov |
| HSPB1 | Altered | Stress response, apoptosis regulation | 2-DE with MS | nih.gov |
| HSPD1 | Altered | Protein folding | 2-DE with MS | nih.gov |
Metabolomics: Charting the Metabolic Fate and Impact of Ursolic Acid
Metabolomics provides a snapshot of the small-molecule metabolites within a biological system, offering insights into the metabolic pathways affected by ursolic acid and its own biotransformation. Studies in mice have utilized techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) to analyze the metabolic profile of ursolic acid after oral administration. rsc.org These analyses have successfully identified several metabolites in both plasma and urine, revealing the key biotransformation pathways. researchgate.netrsc.org
Table 3: In Vivo Metabolites of Ursolic Acid Identified in Mice
| Metabolic Phase | Biotransformation Pathway | Identified Metabolites | Biological Fluid | Reference |
| Phase I | Olefin Oxidation | Ursolic acid epoxides | Plasma | researchgate.netrsc.org |
| Phase II | Glycine (B1666218) Conjugation | Glycine conjugates of UA | Urine | rsc.orgnih.gov |
| Phase II | Glutathione (B108866) Conjugation | Glutathione conjugates of UA | Urine | rsc.orgnih.gov |
| Phase II | Glucuronidation | Glucuronide conjugates of UA | Urine | rsc.orgnih.gov |
By integrating the data from genomics, proteomics, and metabolomics, a more cohesive and comprehensive picture of ursolic acid's mechanism of action emerges. This systems biology approach is essential for moving beyond a reductionist view and embracing the complexity of biological systems, ultimately accelerating the translation of ursolic acid from a promising natural compound to a clinically relevant therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal extraction methods for ursolic acid from plant sources, and how do researchers compare their efficiency?
- Methodological Answer: Traditional methods (e.g., solvent extraction, Soxhlet) and advanced techniques (ultrasonic-assisted, microwave-assisted, supercritical fluid) are compared by evaluating yield, solvent consumption, and time efficiency. Researchers quantify ursolic acid using HPLC (retention time ~6.97 min at 203 nm) and validate results with calibration curves (linear range: 5–20 µg/mL, r² = 1) . Ultrasonic extraction often outperforms room-temperature soaking due to cavitation effects disrupting plant cell walls, increasing yield by up to 30% .
Q. How can researchers address the solubility challenges of ursolic acid in experimental formulations?
- Methodological Answer: Co-solvent systems (e.g., 1-octanol) or pH adjustment using ammonium/sodium hydroxide improve solubility in aqueous environments. Solubility studies measure saturation points via UV-spectrophotometry or HPLC, with 1-octanol showing optimal non-aqueous solubility . For oral formulations, researchers combine ursolic acid with cyclodextrins or liposomes to enhance bioavailability .
Q. What in vitro models are commonly used to assess ursolic acid's anti-inflammatory and antioxidant activities?
- Methodological Answer:
- Anti-inflammatory: LPS-induced RAW 264.7 macrophages measure TNF-α/IL-6 suppression via ELISA. Ursolic acid inhibits NF-κB and COX-2 pathways at IC₅₀ values of 10–20 µM .
- Antioxidant: DPPH and ABTS radical scavenging assays quantify activity, with EC₅₀ values typically <50 µM .
Advanced Research Questions
Q. What experimental approaches are used to investigate ursolic acid's modulation of apoptosis and autophagy in cancer cells?
- Methodological Answer: Flow cytometry (Annexin V/PI staining) and Western blotting (cleaved caspase-3, LC3-II) assess apoptotic/autophagic markers. Ursolic acid induces mitochondrial apoptosis via Bax/Bcl-2 imbalance and activates AMPK/mTOR pathways to regulate autophagy. Dose-dependent effects are validated in HepG2 or MCF-7 cell lines .
Q. How can drug delivery systems like nanoparticles enhance ursolic acid's bioavailability in preclinical studies?
- Methodological Answer: Polymeric nanoparticles (PLGA, chitosan) or lipid-based carriers are synthesized via solvent evaporation. Pharmacokinetic studies in rodents show 2–3x higher plasma AUC compared to free ursolic acid. Encapsulation efficiency (>80%) is quantified using HPLC, and targeting ligands (e.g., folate) improve tumor accumulation .
Q. What methodologies are employed to chemically modify ursolic acid for improved pharmacokinetic properties?
- Methodological Answer: Sustainable carboxymethylation/methylation with dimethyl carbonate (DMC) under acidic conditions (PTSA catalyst) yields derivatives with enhanced solubility. Reaction progress is monitored via TLC and NMR. Methylated derivatives (e.g., 3β-methoxyurs-12-en-28-oic acid) show 90% oral bioavailability improvements in murine models .
Q. How do researchers validate ursolic acid's interaction with molecular targets like CD36 in neurodegenerative disease models?
- Methodological Answer: CHO-CD36 cell binding assays with fluorescent Aβ42 (IC₅₀ ~20 µM) confirm competitive inhibition. Microglial ROS production is measured via DCFH-DA fluorescence. In vivo, transgenic Alzheimer’s mice (e.g., APP/PS1) show reduced Aβ plaque burden after oral ursolic acid treatment (50 mg/kg/day for 12 weeks) .
Q. What analytical techniques are recommended for quantifying ursolic acid in complex biological matrices?
- Methodological Answer: LC-MS/MS with MRM transitions (457.3 → 439.3) achieves detection limits of 0.1 ng/mL in plasma. Solid-phase extraction (C18 columns) pre-processes samples, and validation follows FDA guidelines for accuracy (85–115%) and precision (CV <15%) .
Q. What strategies are used to evaluate synergistic effects between ursolic acid and conventional chemotherapeutic agents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
